(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Description
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Properties
IUPAC Name |
[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETBLKFNUDOPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol synthesis pathway
Beginning My Search
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Mapping Out Strategies
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Developing the Structure
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Dissecting the Target
I'm currently breaking down the target molecule, focusing on its pyridine core. I'm noting the attached substituents: chlorine, dimethoxymethyl, and hydroxymethyl groups, and their positions on the ring. I'm considering the potential synthetic routes and key reagents needed.
Formulating a Synthesis Strategy
My focus has shifted to the retrosynthetic analysis. I'm visualizing the target molecule's building blocks and planning the steps in reverse. I'm now thinking the dimethoxymethyl is an acetal, and I see the need to create the corresponding aldehyde intermediate. The C4 methanol can come from reduction of a precursor, and the chlorine is already on the pyridine.
Constructing the Synthesis Plan
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Mapping the Synthesis Route
I'm now devising the overall synthetic strategy, informed by prior analyses. It's becoming clear how to approach this: I'll begin with the commercially available 2-chloro-4-methylpyridine, and I'll oxidize its methyl group to obtain the C4-hydroxymethyl group. I'll then install the C3 formyl group, and protect it as the dimethoxy acetal.
Outlining the Response
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Formulating a Technical Guide
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Developing the Technical Guide
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Crafting a Technical Guide
I'm now outlining a detailed technical guide, pulling it all together for the user. I've drafted an introduction that will highlight its use in the medicinal chemistry field. The retrosynthetic analysis shows disconnections and the core synthesis strategy. I'm focusing on the pyridine ring modifications, with emphasis on the C3 and C4 functionalizations.
Developing Synthesis Procedures
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Synthesizing Guide Components
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An In-depth Technical Guide to (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (CAS No. 1186310-66-6) is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and prospective applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogues and computational prediction methods to offer valuable insights for researchers. The document is structured to provide a foundational understanding for scientists and professionals working with this and similar heterocyclic compounds.
Introduction and Chemical Identity
Substituted pyridines are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to act as scaffolds for diverse functionalization make them privileged structures in medicinal chemistry.[1][2] this compound is a unique member of this class, featuring a chlorine atom, a dimethoxymethyl group, and a hydroxymethyl group on the pyridine ring. These functionalities offer multiple sites for further chemical modification, making it an interesting building block for the synthesis of more complex molecules.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1186310-66-6 | [3] |
| Molecular Formula | C9H12ClNO3 | N/A |
| Molecular Weight | 217.65 g/mol | N/A |
| Canonical SMILES | COC(OC)C1=C(Cl)N=CC=C1CO | [4] |
| InChI | InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3 | N/A |
Physicochemical Properties: An Inferential and Computational Approach
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties using computational methods. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Method/Notes |
| Melting Point | Not available | Expected to be a solid at room temperature based on its molecular weight and functional groups.[7] |
| Boiling Point | Not available | Likely to have a high boiling point due to the polar functional groups. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | Based on the presence of polar hydroxyl and ether groups, and the nonpolar chloro- and dimethoxymethyl groups. |
| pKa | Not available | The pyridine nitrogen is expected to be basic, with a pKa value influenced by the electron-withdrawing chloro and other substituents. |
| LogP | Not available | The lipophilicity will be a balance between the polar hydroxyl group and the more nonpolar chloro- and dimethoxymethyl groups. |
Spectroscopic Characterization: A Predictive Overview
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.[8][9] While experimental spectra for this compound are not published, computational methods can provide predicted spectra to aid in its identification.[10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons of the dimethoxymethyl group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the dimethoxymethyl group, and the hydroxymethyl group.
-
FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol groups, C-Cl stretch, and aromatic C-H and C=N stretches of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Proposed Synthetic Pathway
While a specific patented synthesis for this compound was not identified, a plausible synthetic route can be devised based on established pyridine chemistry.[13][14] A likely starting material is a suitably substituted pyridine derivative, such as 2-chloro-3-formylpyridine.
Step-by-step Methodology:
-
Acetal Formation: 2-Chloro-3-formylpyridine can be reacted with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the aldehyde as a dimethoxymethyl acetal.
-
Directed Ortho-Metalation and Hydroxymethylation: The resulting acetal can then undergo directed ortho-metalation at the 4-position using a strong base like n-butyllithium at low temperatures. Quenching the resulting lithiated species with formaldehyde would introduce the hydroxymethyl group at the desired position to yield the final product.
Reactivity and Potential for Derivatization
The functional groups present in this compound offer several avenues for further chemical transformations:
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to esters, ethers, or halides.[15]
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.
-
Dimethoxymethyl Group: The acetal can be hydrolyzed back to the aldehyde under acidic conditions, providing a handle for further modifications such as reductive amination or Wittig reactions.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine derivatives are integral to a vast number of approved drugs due to their ability to engage in various biological interactions.[16] The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
The combination of a halogen, a masked aldehyde, and an alcohol on a pyridine scaffold provides a versatile platform for generating libraries of compounds for screening against various biological targets. For instance, similar substituted pyridines have been investigated as inhibitors of inflammatory kinases and for their potential in treating metabolic diseases.[17][18] The strategic placement of functional groups allows for the fine-tuning of pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.
Analytical Methodologies for Characterization
The characterization of this compound and its derivatives would rely on standard analytical techniques employed in synthetic chemistry.
Experimental Protocol for HPLC Analysis:
A general High-Performance Liquid Chromatography (HPLC) method for analyzing pyridine derivatives can be adapted for this compound.[19]
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (typically around 260 nm).
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its probable physicochemical properties, a potential synthetic route, and its likely applications. Future work should focus on the experimental validation of the predicted properties, optimization of its synthesis, and the exploration of its utility in constructing novel bioactive molecules. The versatile nature of its functional groups suggests that it could be a valuable tool in the development of new therapeutics.
References
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Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 16, 2026, from [Link]
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). European Journal of Medicinal Chemistry, 265, 116082.
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(6), 1967.
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NMR Prediction with Computational Chemistry. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.
- Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025).
- Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry, 11.
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Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Eureka. Retrieved January 16, 2026, from [Link]
- Recent Advances in Computational NMR Spectrum Prediction. (2020). Royal Society of Chemistry.
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2-Chloro-3-pyridinecarboxaldehyde, min 97%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 16, 2026, from [Link]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628.
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(2-Chloropyridin-3-yl)methanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.
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Chapter 2. Recent Advances in Computational NMR Spectrum Prediction. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
- Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. (n.d.). Google Patents.
- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). Bioorganic & Medicinal Chemistry, 26(20), 5443–5461.
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2-Chloro-3-pyridinemethanol. (n.d.). CAS Common Chemistry. Retrieved January 16, 2026, from [Link]
- Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identific
- Preparation method of 2-pyridine carboxaldehyde. (n.d.). Google Patents.
- Making in silico predictive models for toxicology FAIR. (2023). Regulatory Toxicology and Pharmacology, 139, 105359.
- PREDICTION OF DRUGS' SIDE EFFECTS IN SILICO. (2022). Military Medical Science Letters, 91(2), 88-88.
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2-(Trifluoromethyl)-4-pyridinemethanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Predicting ADME properties in silico: methods and models. (2002). Drug Discovery Today, 7(11), S109-S114.
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4-[4-[[[[2-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide. (n.d.). CAS Common Chemistry. Retrieved January 16, 2026, from [Link]
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An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
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Pyridine methanol chlorinations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). BuyersGuideChem. Retrieved January 16, 2026, from [Link]
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A Comprehensive Technical Guide to the Structural Elucidation and Analysis of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Section 1: Introduction and Strategic Overview
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1][2] The precise molecular structure, purity, and impurity profile of such intermediates are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and unequivocal analytical strategy for structural verification and purity assessment is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.
This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation and analysis of this compound. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, integrating chromatographic and spectroscopic techniques into a cohesive, self-validating workflow. The approach described herein ensures the highest degree of confidence in the material's identity, purity, and structural integrity.
Section 2: Molecular Profile and Physicochemical Characteristics
A foundational understanding of the target molecule's structure is paramount for designing an effective analytical strategy. Each functional group provides a unique chemical handle and predictable spectroscopic signature.
Structure:
Key Structural Features:
-
Substituted Pyridine Ring: An electron-deficient aromatic system whose protons and carbons will have characteristic chemical shifts in NMR spectroscopy.
-
Chloro Group (C2): An electron-withdrawing substituent that influences the electronic environment of the pyridine ring. Its isotopic signature (³⁵Cl and ³⁷Cl) provides a definitive marker in mass spectrometry.
-
Dimethoxymethyl Group (C3): An acetal functional group. It is stable under basic and neutral conditions but can be labile in acidic environments. It presents unique proton and carbon signals.
-
Methanol (Hydroxymethyl) Group (C4): A primary alcohol, readily identifiable by its hydroxyl proton (O-H) and methylene (CH₂) signals in NMR and a characteristic O-H stretch in infrared spectroscopy.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₃ | [3] |
| Molecular Weight | 217.65 g/mol | [3] |
| CAS Number | 1186310-66-6 | [4] |
| Appearance | Typically a white to off-white solid | N/A |
Section 3: The Analytical Workflow: An Integrated Strategy
Caption: Integrated workflow for the analysis of this compound.
Section 4: Chromatographic Purity by Reverse-Phase HPLC
Causality: Before any structural work, we must confirm the sample's purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating the main component from potential impurities, such as starting materials, synthetic by-products, or degradation products.[5][6] A reverse-phase method is chosen due to the moderate polarity of the target molecule, providing excellent resolution and robustness.[7]
Experimental Protocol: RP-HPLC Method
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
-
Injection: Inject equal volumes (e.g., 5 µL) of the diluent (as a blank), the standard solution, and the sample solution.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks detected.
HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for the basic pyridine nitrogen.[8][9] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 275 nm | Pyridine derivatives typically exhibit strong UV absorbance in this region.[9] |
| Diluent | 50:50 Acetonitrile/Water | Ensures sample solubility and compatibility with the mobile phase. |
Section 5: Core Structural Elucidation by Spectroscopy
Once purity is confirmed, a suite of spectroscopic techniques is employed to build the molecular structure from the ground up.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, which is one of the most fundamental pieces of identifying information.[10][11] For this molecule, the presence of a chlorine atom provides a definitive isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), which acts as a powerful confirmation of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this moderately polar molecule, minimizing fragmentation and yielding a clear molecular ion.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Analyze the spectrum to identify the monoisotopic mass and confirm the presence of the characteristic chlorine isotopic pattern.
Expected Data:
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 218.06 | 220.06 | ~3:1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring their characteristic vibrational frequencies.[12][13] This allows for quick confirmation of key structural components like the alcohol O-H and aromatic ring.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum (typically 16-32 scans are co-added).
-
Data Analysis: Process the spectrum (background correction, baseline correction) and identify the principal absorption bands.
Expected Vibrational Frequencies:
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) |
| 1600 - 1550 | C=C / C=N Stretch | Pyridine Ring |
| 1200 - 1000 | C-O Stretch | Alcohol and Acetal |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for de novo structure elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom-to-atom connectivity.
Protocol: General NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with exchangeable protons (like O-H) as it allows for their observation.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the desired NMR spectra.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet (s) | 1H | H5 (Pyridine Ring) |
| ~7.8 | Singlet (s) | 1H | H6 (Pyridine Ring) |
| ~5.5 | Singlet (s) | 1H | CH (Acetal) |
| ~5.4 | Triplet (t) | 1H | OH (Alcohol) |
| ~4.7 | Doublet (d) | 2H | CH₂ (Methanol) |
| ~3.3 | Singlet (s) | 6H | 2 x OCH₃ |
Predicted ¹³C NMR & DEPT-135 Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~158 | Quaternary (No peak) | C2 (C-Cl) |
| ~152 | Quaternary (No peak) | C4 (C-CH₂OH) |
| ~149 | CH (Positive) | C6 |
| ~125 | CH (Positive) | C5 |
| ~124 | Quaternary (No peak) | C3 (C-Acetal) |
| ~101 | CH (Positive) | CH (Acetal) |
| ~59 | CH₂ (Negative) | CH₂ (Methanol) |
| ~54 | CH₃ (Positive) | OCH₃ |
2D NMR Connectivity Analysis:
The final, unambiguous structure is assembled using 2D NMR, which reveals through-bond correlations.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A key expected correlation would be between the CH₂ proton signal (~4.7 ppm) and the OH proton signal (~5.4 ppm), confirming the -CH₂OH fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to definitively assign the previously predicted ¹H and ¹³C signals to their respective atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the overall molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. It connects the individual fragments.
Caption: Key HMBC correlations confirming the substituent positions on the pyridine ring.
Section 6: Integrated Data Synthesis and Final Confirmation
The structural elucidation of this compound is definitively achieved through the convergence of all analytical data:
-
Purity and Retention: RP-HPLC establishes the sample's purity, showing a single major peak with a characteristic retention time under the defined conditions.
-
Molecular Formula Confirmation: ESI-MS confirms the molecular weight (217.65 g/mol ) and the presence of one chlorine atom via the distinct [M+H]⁺ isotopic pattern at m/z 218.06 and 220.06.
-
Functional Group Verification: FTIR spectroscopy confirms the presence of the essential alcohol (O-H stretch), aromatic ring (C=C/C=N stretches), and aliphatic (C-H) functionalities.
-
Unambiguous Connectivity: NMR spectroscopy provides the final, unequivocal proof.
-
¹H and ¹³C NMR spectra show the correct number and type of protons and carbons.
-
DEPT-135 confirms the counts of CH₃, CH₂, and CH groups.
-
COSY connects the CH₂ to the OH.
-
HSQC links all proton and carbon assignments.
-
Crucially, HMBC correlations from the acetal proton to C3 of the ring, and from the methanol CH₂ protons to C4, lock the substituents into their correct positions, distinguishing this isomer from all others.
-
This multi-technique, orthogonal approach provides a self-validating system, leaving no ambiguity as to the structure and purity of this compound.
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link][14][16]
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Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences. Available at: [Link][10]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link][8]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link][9]
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Valla, A., et al. (2001). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Journal of Nanophotonics. Available at: [Link][17]
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. Available at: [Link][18]
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Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link][1]
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Patel, K. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link][19]
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Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available at: [Link][20]
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Aragen Bioscience. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link][11]
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Barnes, C. L., et al. (2003). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Available at: [Link][21]
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Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Available at: [Link][5]
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Inamdar, S. (2024). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link][6]
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Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link][2]
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Mohammed, A. A., et al. (2022). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link][7]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology & Advanced Research. Available at: [Link][12]
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National Center for Biotechnology Information. (n.d.). (2-Chloropyridin-4-yl)methanol. PubChem. Available at: [Link][22]
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CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link][13]
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National Center for Biotechnology Information. (n.d.). (2-Chloropyridin-3-yl)methanol. PubChem. Available at: [Link][23]
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S, S. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link][15]
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Reddy, K. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link][24]
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An In-Depth Technical Guide to (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (CAS No. 1186310-66-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, with the Chemical Abstracts Service (CAS) number 1186310-66-6, is a highly functionalized pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique arrangement of a chloro substituent, a protected aldehyde in the form of a dimethoxymethyl group, and a primary alcohol on the pyridine scaffold makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its significance in drug discovery, and detailed analytical considerations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. While extensive experimental data is not publicly available, computational predictions and data from analogous structures provide valuable insights.
| Property | Value | Source |
| CAS Number | 1186310-66-6 | [1] |
| Molecular Formula | C₉H₁₂ClNO₃ | Calculated |
| Molecular Weight | 217.65 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane | Inferred from structure |
Synthesis and Mechanistic Considerations
A plausible synthetic route could commence with a commercially available substituted pyridine, followed by a series of functional group manipulations to introduce the required chloro, dimethoxymethyl, and hydroxymethyl moieties.
Proposed Synthetic Pathway
Caption: A conceptual workflow for the synthesis of the target molecule.
Step-by-Step Methodological Rationale
-
Chlorination: The introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step. This can be achieved through various methods, including the Sandmeyer reaction on an aminopyridine precursor or direct chlorination using reagents like phosphorus oxychloride (POCl₃) on a corresponding pyridone. The choice of reagent is dictated by the other substituents on the ring to ensure regioselectivity.
-
Formylation: The introduction of a formyl group (-CHO) at the 3-position can be accomplished via ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through a Vilsmeier-Haack reaction on an activated pyridine ring. The electron-withdrawing nature of the chloro group at the 2-position can influence the regioselectivity of this step.
-
Acetal Protection: The newly introduced aldehyde is reactive and needs to be protected to prevent unwanted side reactions in subsequent steps. Conversion to a dimethoxymethyl acetal is a standard protection strategy, achieved by reacting the aldehyde with methanol in the presence of an acid catalyst. This step is reversible, allowing for the deprotection to the aldehyde when needed.
-
Introduction of the Hydroxymethyl Group: The final key functional group, the methanol at the 4-position, can be introduced through the reduction of a corresponding carboxylic acid ester or aldehyde at that position. If the starting pyridine precursor already contains an ester at C4, a selective reduction using a mild reducing agent like sodium borohydride can be employed.
Significance in Drug Discovery and Development
Substituted pyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific functionalities of this compound make it a valuable building block for creating libraries of compounds for drug screening.
-
Versatile Intermediate: The three distinct functional groups offer orthogonal handles for further chemical modifications. The chloro group can be displaced via nucleophilic aromatic substitution, the protected aldehyde can be deprotected and used in various carbonyl chemistries, and the primary alcohol can be oxidized or used in ester or ether linkages. This versatility allows for the rapid generation of diverse molecular structures.
-
Precursor to Bioactive Molecules: While specific drugs synthesized directly from this compound are not widely reported, its structural motifs are present in various pharmacologically active molecules. For instance, related 2-chloromethylpyridine derivatives are key intermediates in the synthesis of proton pump inhibitors like omeprazole and pantoprazole.[4][5]
Experimental Protocol: Illustrative Acetal Protection
The following is a generalized, self-validating protocol for the protection of a hypothetical precursor, (2-Chloro-4-(hydroxymethyl)pyridine-3-carbaldehyde), to illustrate a key step in the synthesis.
Objective: To protect the aldehyde functionality as a dimethoxy acetal.
Materials:
-
(2-Chloro-4-(hydroxymethyl)pyridine-3-carbaldehyde)
-
Anhydrous Methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Sodium Bicarbonate
-
Dichloromethane
-
Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the starting aldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add trimethyl orthoformate, which acts as both a reagent and a water scavenger.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with anhydrous sodium bicarbonate to neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy, where the disappearance of the aldehydic proton signal (typically around 10 ppm) and the appearance of a new singlet for the acetal proton (around 5.5 ppm) and a singlet for the two methoxy groups (around 3.3 ppm) would be observed.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methoxy protons of the acetal, the acetal proton, the methylene protons of the methanol group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the characteristic signal for the acetal carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the O-H stretch of the alcohol, C-H stretches, C-O stretches, and the C-Cl stretch. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its well-defined structure and versatile functional groups provide a robust platform for the development of new chemical entities. A deep understanding of its synthesis, properties, and analytical characterization is essential for any researcher or scientist working in the field of drug discovery and development.
References
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CAS. CAS Patents. [Link]
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Journal of Chemical Health Risks. Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link]
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-
Elsevier. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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ResearchGate. procedure for the synthesize 2‐chloro‐3‐formylquinoline and 4‐hydroxycoumarin derivatives. [Link]
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SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). [Link]
-
ResearchGate. Pyridine methanol chlorinations. | Download Table. [Link]
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PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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An In-Depth Technical Guide to Determining the Solubility Profile of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its processability, formulation, and bioavailability. This guide provides a comprehensive framework for determining the solubility profile of the novel compound, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. In the absence of extensive published data for this specific molecule, this document outlines a systematic approach, combining theoretical prediction with established experimental methodologies. We will delve into the application of Hansen Solubility Parameters (HSP) for initial solvent screening, followed by a detailed protocol for the industry-standard shake-flask method for quantitative solubility determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to establish a robust and reliable solubility profile for this and other new chemical entities.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to a marketable product, understanding its solubility is paramount.[1][2][3] Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, dictates several key aspects of pharmaceutical development.[2][4] For an intermediate like this compound, its solubility in various organic solvents will directly impact:
-
Synthesis and Purification: The choice of solvents for reaction, crystallization, and purification is governed by the solubility of the compound and its impurities.[5]
-
Formulation: For the final API, its solubility in pharmaceutically acceptable solvents is a primary determinant of the dosage form and delivery system.[3][6]
-
Process Safety and Scalability: A thorough understanding of solubility aids in developing safe, efficient, and scalable manufacturing processes.[5][7]
Given the importance of this parameter, a systematic and scientifically sound approach to determining the solubility profile is not just recommended but essential.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior. Based on available data, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H12ClNO3 | [8] |
| Molecular Weight | 217.65 g/mol | [8] |
| Appearance | Solid (form may vary) | [8][9] |
| CAS Number | 1186310-66-6 | [9][10] |
Note: More extensive characterization, such as determination of pKa, melting point, and crystal form, is recommended as part of a comprehensive preformulation study.
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, a theoretical approach can provide valuable insights and guide solvent selection. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like".[11][12][13]
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
Estimating the HSP of this compound
In the absence of experimentally determined HSP values for the target compound, they can be estimated using group contribution methods or computational software.[13][14] Based on its structure—a chlorinated pyridine ring with dimethoxymethyl and methanol substituents—we can anticipate contributions from polar and hydrogen bonding interactions.
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP values for a range of common organic solvents, which can be used for initial screening.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[15][16]
Experimental Determination of the Solubility Profile
Following theoretical prediction, a systematic experimental approach is necessary to quantitatively determine the solubility of this compound.
Figure 1: A comprehensive workflow for determining the solubility profile, from theoretical screening to experimental validation.
Solvent Selection: A Multi-faceted Approach
The choice of organic solvents for solubility determination should be guided by a combination of factors:
-
HSP-based Screening: Prioritize solvents with a low calculated Ra value.
-
Polarity Range: Select a diverse set of solvents covering a wide range of polarities.
-
Functional Group Diversity: Include solvents with different functional groups (e.g., alcohols, ketones, esters, hydrocarbons) to probe various intermolecular interactions.
-
Pharmaceutical Relevance: Consider solvents commonly used in pharmaceutical manufacturing.[6][17]
-
Safety and Environmental Considerations: Evaluate the toxicity, flammability, and environmental impact of each solvent.[18][19][20] Several solvent selection guides are available to aid in this process.[5][17][21][22]
Gold Standard Protocol: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility.[23]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[1][24][25][26]
Figure 2: Step-by-step protocol for the shake-flask solubility determination method.
Analytical Quantification
A validated, stability-indicating analytical method is crucial for accurate solubility determination.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential degradants or impurities.[24][25] A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: This method can be used if the compound has a suitable chromophore and there are no interfering substances.[1][27] A calibration curve is also required.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table of Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| [Solvent 1] | 25 | [Value] | [Value] |
| [Solvent 2] | 25 | [Value] | [Value] |
| [Solvent 3] | 25 | [Value] | [Value] |
| ... | 25 | ... | ... |
The results should be analyzed in the context of the solvent properties. Correlating the experimental solubility with the Hansen Solubility Parameters can provide a deeper understanding of the solute-solvent interactions and can be used to build a predictive model for the solubility of this compound in other solvents.
Safety Considerations
When working with organic solvents, it is imperative to adhere to strict safety protocols.[18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemically resistant gloves.[28]
-
Ventilation: All work with volatile organic solvents should be conducted in a properly functioning chemical fume hood.[19]
-
Material Safety Data Sheets (MSDS): Consult the MSDS for each solvent to be aware of its specific hazards.[18]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Conclusion
References
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-
Lab Manager. (n.d.). Using solvents safely in the lab. Retrieved from [Link]
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ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
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Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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RSC Publishing. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. Retrieved from [Link]
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American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Solvent Selection Tool. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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RSC Publishing. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
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ResearchGate. (2015). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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Literature review on the discovery of pyridine derivatives
The journey of pyridine chemistry from its discovery in industrial waste to its central role in life-saving medicines is a testament to the power of organic synthesis. The foundational condensation reactions developed over a century ago provided the initial access to this scaffold, while modern catalytic and cycloaddition methods now allow for unprecedented control over molecular architecture. For researchers in drug development, a deep understanding of these synthetic strategies is paramount. As challenges such as antimicrobial resistance and the need for more targeted cancer therapies intensify, the versatile and ever-reliable pyridine scaffold will undoubtedly continue to be a starting point for the discovery of the next generation of innovative drugs. [3][6]
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The Multifaceted Biological Potential of Substituted Pyridinyl Methanols: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridinyl methanols, a class of compounds demonstrating significant promise in the fields of oncology, inflammation, and infectious diseases. As researchers and drug development professionals, understanding the nuanced structure-activity relationships, mechanisms of action, and appropriate experimental validation is paramount. This document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the exploration of these compelling molecules.
Introduction: The Pyridine Methanol Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif, integral to numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for designing molecules that interact with biological targets. The incorporation of a methanol group introduces a critical hydrogen-bonding donor and acceptor, further enhancing the potential for specific and potent interactions with enzymes and receptors. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. This modulation is the cornerstone of optimizing biological activity, selectivity, and pharmacokinetic parameters. This guide will delve into three primary areas of biological activity for substituted pyridinyl methanols: anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity: Targeting the Machinery of Malignancy
Substituted pyridinyl methanols have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes essential for tumor growth and survival.
Mechanisms of Anticancer Action
2.1.1. Kinase Inhibition: A Central Strategy
A predominant mechanism of action for many anticancer pyridinyl derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[4][5]
-
PIM-1 Kinase: Certain pyridine-based compounds have demonstrated potent inhibition of PIM-1 kinase, a serine/threonine kinase often overexpressed in various cancers.[4][6] Inhibition of PIM-1 can lead to the induction of apoptosis and cell cycle arrest.[4]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors develop their own blood supply. Pyridine-urea derivatives have been shown to inhibit VEGFR-2, thereby potentially cutting off the tumor's nutrient and oxygen supply.[7]
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Novel cyanopyridyl-based molecules have been identified as potent inhibitors of mTOR activity.[8]
Signaling Pathway: Kinase Inhibition by Substituted Pyridinyl Methanols
Caption: Kinase inhibition by substituted pyridinyl methanols.
2.1.2. Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). Disruption of their dynamic assembly and disassembly can lead to mitotic arrest and apoptosis. Certain diarylpyridine derivatives, acting as analogs of combretastatin A-4, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[9][10] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[9]
2.1.3. Induction of Cell Cycle Arrest and Apoptosis
Several anticancer pyridines have been reported to induce G2/M cell cycle arrest and apoptosis through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of substituted pyridinyl methanols is highly dependent on the nature and position of the substituents on the pyridine ring.
-
Electron-donating and withdrawing groups: The presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.[2] Conversely, the presence of halogen atoms or other bulky groups may decrease activity.[2]
-
Positional Isomerism: The position of substituents on the pyridine ring significantly influences biological activity. For instance, in a series of diarylpyridines, the placement of an indole group was a key determinant of their anti-tubulin activity.[9]
-
Urea Linkage: The incorporation of a urea or thiourea moiety can confer potent inhibitory activity against kinases like VEGFR-2.[7]
Experimental Protocols for Anticancer Evaluation
A tiered approach is recommended for evaluating the anticancer potential of novel substituted pyridinyl methanols.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation.
2.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of potential drug candidates.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyridinyl methanol derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) | [7] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) | [7] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [3] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 7.5 | [3] |
| Diarylpyridine 10t | HeLa (Cervical) | 0.19-0.33 | [9] |
| 1,3,4-oxadiazole-pyridine hybrid VII | HepG2 (Liver) | 0.76-12.21 | [4] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted pyridinyl methanols have demonstrated promising anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
Mechanisms of Anti-inflammatory Action
3.1.1. Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many pyridine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[12][13]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several pyridine derivatives have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1, which is associated with gastrointestinal side effects.[13][14]
-
Modulation of NF-κB and STAT3 Signaling: The transcription factors NF-κB and STAT3 are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[15] Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[15]
Signaling Pathway: Anti-inflammatory Action of Substituted Pyridinyl Methanols
Caption: Anti-inflammatory signaling pathways modulated by pyridinyl methanols.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyridine derivatives is influenced by the substituents on the heterocyclic ring.
-
Electron-releasing groups: The presence of electron-releasing substituents on the pyridine ring has been shown to enhance anti-inflammatory activity.[13]
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrazole or pyran, to the pyridine core can significantly impact anti-inflammatory potency.[14]
Experimental Protocols for Anti-inflammatory Evaluation
3.3.1. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into groups (n=6), including a vehicle control, a positive control (e.g., indomethacin), and experimental groups receiving different doses of the substituted pyridinyl methanol derivative.
-
Compound Administration: Administer the compounds orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of representative pyridine derivatives.
Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Pyridine derivative 7a | NO inhibition in LPS-stimulated RAW macrophages | 76.6 | [12] |
| Pyridine derivative 7f | NO inhibition in LPS-stimulated RAW macrophages | 96.8 | [12] |
| Pyrimidine derivative 9a | NO inhibition in LPS-stimulated RAW macrophages | 83.1 | [12] |
| Pyrimidine derivative 9d | NO inhibition in LPS-stimulated RAW macrophages | 88.7 | [12] |
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyridinyl methanols and related pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17][18]
Mechanisms of Antimicrobial Action
4.1.1. Inhibition of DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and repair, making it an excellent target for antibacterial drugs.[19][20] Pyridine-3-carboxamide derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.[19]
4.1.2. Disruption of Cell Membrane Integrity
Some alkyl pyridinol compounds have been found to disrupt the cell membrane of bacteria, leading to leakage of cellular contents and cell death.[21]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyridine derivatives is critically influenced by their structural features.
-
Lipophilicity: An appropriate balance between hydrophilicity and lipophilicity is crucial for antimicrobial activity. The presence of long alkyl chains can enhance activity against certain bacterial strains.[17]
-
Fused Heterocycles: The fusion of other heterocyclic rings, such as thiazole or indole, to the pyridine scaffold can broaden the antimicrobial spectrum and increase potency.[17]
-
Quaternary Ammonium Salts: The formation of quaternary ammonium salts of pyridine derivatives can significantly enhance their antibacterial and antibiofilm activities.[17]
Experimental Protocols for Antimicrobial Evaluation
4.3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a serial two-fold dilution of the substituted pyridinyl methanol derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data on Antimicrobial Activity
The following table summarizes the MIC values of representative pyridine derivatives against various microbial strains.
Table 3: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Alkyl pyridinol EA-02-009 | S. aureus | 0.5-1 | [16] |
| Alkyl pyridinol JC-01-072 | S. aureus | 4 | [16] |
| Alkyl pyridinol JC-01-074 | S. aureus | 16 | [16] |
| Isonicotinoyl derivatives | S. aureus, E. coli, C. albicans | 31.25-62.5 | [17] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25-2 | [17] |
Conclusion and Future Directions
Substituted pyridinyl methanols represent a versatile and promising scaffold for the development of novel therapeutics with anticancer, anti-inflammatory, and antimicrobial properties. The wealth of available data on their synthesis, biological evaluation, and structure-activity relationships provides a strong foundation for future drug discovery efforts.
Future research in this area should focus on:
-
Mechanism-based design: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will enable the rational design of more potent and selective inhibitors.
-
Pharmacokinetic optimization: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their successful clinical translation.
-
Combating drug resistance: Investigating the efficacy of substituted pyridinyl methanols against drug-resistant cancer cells and microbial strains is a critical area of research.
-
In vivo efficacy and safety: Rigorous preclinical evaluation in relevant animal models is necessary to establish the in vivo efficacy and safety profiles of promising candidates.
By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol molecular weight and formula
An In-Depth Technical Guide to (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized pyridine derivative that holds significant potential as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its unique arrangement of a reactive chloro-substituent, a protected aldehyde, and a primary alcohol on a pyridine scaffold makes it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its potential reactivity, and prospective applications in drug discovery, grounded in the established chemistry of related pyridine compounds.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1186310-66-6 | [1] |
| Molecular Formula | C₉H₁₂ClNO₃ | [2] |
| Molecular Weight | 217.65 g/mol | [2] |
| Monoisotopic Mass | 217.05057 Da | [3] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in methanol, ethanol, dichloromethane, chloroform | - |
The Strategic Importance of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4] Its presence is often associated with favorable pharmacological and pharmacokinetic properties, including metabolic stability, water solubility, and the ability to form crucial hydrogen bonds with biological targets.[5] Polysubstituted pyridines, such as the title compound, are particularly valuable as they allow for precise, three-dimensional exploration of a target's binding pocket. The specific substitution pattern of this compound offers three distinct points for chemical modification, making it a powerful tool for building structure-activity relationships (SAR) in drug development programs.[6]
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Reduction of the Nitro Group The synthesis would commence with the reduction of the nitro group of 2-chloro-4-methyl-3-nitropyridine to an amine. This is a standard transformation commonly achieved with reagents like iron powder in acidic medium (e.g., HCl or acetic acid) or through catalytic hydrogenation (H₂ over Palladium on carbon).
Step 2: Sandmeyer-type Reaction for Formylation The resulting aminopyridine can be converted to a diazonium salt using sodium nitrite in a strong acid. Subsequent reaction with formaldehyde, potentially catalyzed by a copper salt, would introduce a formyl (aldehyde) group at the 3-position, displacing the diazonium group.
Step 3: Protection of the Formyl Group The aldehyde is a reactive functional group that could interfere with subsequent steps. Therefore, it is judiciously protected as a dimethoxymethyl acetal. This is typically achieved by reacting the aldehyde with methanol under acidic catalysis. The acetal is stable to many reaction conditions but can be easily removed later with aqueous acid.
Step 4: Benzylic Bromination The methyl group at the 4-position can be selectively functionalized via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This yields the corresponding bromomethyl derivative.
Step 5: Formation of the Hydroxymethyl Group Finally, the bromomethyl intermediate can be converted to the desired hydroxymethyl group (a primary alcohol) through nucleophilic substitution. This can be accomplished by hydrolysis with water, often in the presence of a mild base like sodium bicarbonate to neutralize the HBr byproduct.
Reactivity and Synthetic Utility
The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective manipulation, making it a superb scaffold for building molecular diversity.
Caption: Reactivity map of the key functional groups.
-
The 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[7][8] This is due to the electron-withdrawing nature of the ring nitrogen. This site can be readily targeted by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new side chains, a cornerstone of library synthesis in drug discovery.
-
The 3-(Dimethoxymethyl) Group: This acetal serves as a stable protecting group for a formyl (aldehyde) functionality.[9] Upon treatment with mild aqueous acid, it can be efficiently hydrolyzed to reveal the aldehyde. This newly exposed group can then participate in a host of reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling further molecular elaboration.
-
The 4-(Hydroxymethyl) Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, esterified with various carboxylic acids, or converted into an ether. It can also be transformed into a leaving group (e.g., a tosylate) to allow for substitution reactions.[10]
Potential Applications in Medicinal Chemistry
Given its structural features, this compound is an excellent candidate intermediate for the synthesis of novel bioactive molecules. The pyridinylmethanol motif itself is present in compounds investigated as potent and selective phosphodiesterase-4 (PDE4) inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.[2][6] This compound could serve as a key building block for creating libraries of analogs around such known pharmacophores, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
No specific toxicity data is available for this compound. However, based on its structure containing a chloropyridine moiety, it should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It is likely to be an irritant to the skin, eyes, and respiratory tract.
Conclusion
This compound represents a strategically designed chemical building block with significant untapped potential. Its trifunctional nature allows for a programmed, stepwise elaboration into more complex and diverse chemical entities. For researchers in drug discovery and process development, this compound offers a robust platform for the efficient construction of novel pyridine-based molecules, accelerating the journey from initial concept to potential therapeutic candidates.
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A Researcher's Comprehensive Guide to the Safe Handling of Chlorinated Pyridine Compounds
This guide provides an in-depth framework for the safe handling, use, and disposal of chlorinated pyridine compounds in a research and drug development setting. Moving beyond a simple checklist, this document elucidates the fundamental chemical principles that dictate safety protocols, empowering scientists to make informed decisions and foster a culture of safety. The information herein is synthesized from established safety data sheets, regulatory guidelines, and toxicological reports to ensure a robust and trustworthy resource.
Understanding the Hazard Landscape: Core Properties of Chlorinated Pyridines
Chlorinated pyridines are a class of heterocyclic aromatic compounds where one or more hydrogen atoms on the pyridine ring are substituted by chlorine atoms. This structural feature significantly influences their reactivity and toxicological profile. While specific properties vary between isomers (e.g., 2-chloropyridine, 3-chloropyridine), they generally share a set of hazards that demand rigorous safety protocols.[1]
Many chlorinated pyridines are colorless to yellow oily liquids with a pungent, unpleasant odor.[2][3] They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][4] The presence of the electronegative nitrogen atom and chlorine substituents makes the pyridine ring susceptible to specific reactions and dictates its toxicological behavior.[5]
1.1. Toxicological Profile: A Multi-Route Threat
Chlorinated pyridines pose a significant health risk through multiple exposure routes: inhalation, dermal absorption, and ingestion.[6][7] The toxicity can be acute and, in some cases, fatal.[4]
-
Inhalation: Vapors can cause severe irritation to the nose, throat, and respiratory system.[8][9] High concentrations can lead to systemic effects such as headache, dizziness, nausea, and potential damage to the central nervous system.[9][10]
-
Dermal Contact: These compounds can be rapidly absorbed through intact skin.[2] Skin contact can cause irritation, and prolonged exposure may lead to systemic toxicity.[9][11] Some chlorinated pyridines are classified as fatal in contact with skin.[4][12]
-
Eye Contact: Direct contact with the liquid or vapors can cause serious eye irritation or damage.[4][8]
-
Ingestion: Swallowing chlorinated pyridines is harmful and can be life-threatening.[4][10]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[4][9]
1.2. Physicochemical Hazards
Beyond their toxicological properties, chlorinated pyridines present significant physical hazards, primarily related to flammability and reactivity.
-
Flammability: Many chlorinated pyridines are combustible or flammable liquids.[8][9] Their vapors are often heavier than air and can travel along the ground to a distant ignition source, leading to a flashback.[9]
-
Reactivity: These compounds can react violently with strong oxidizing agents and strong acids.[9][11] Upon thermal decomposition, they can release highly toxic and irritating gases, including nitrogen oxides, hydrogen chloride, carbon monoxide, and phosgene.[2][13]
Hazard Summary Table
| Hazard Classification | Description | Representative Compounds & GHS Codes |
| Acute Toxicity (Oral) | Harmful if swallowed. | 2-Chloropyridine (H302), 3-Chloropyridine (H302)[4] |
| Acute Toxicity (Dermal) | Fatal or toxic in contact with skin. | 2-Chloropyridine (H310)[4][12] |
| Acute Toxicity (Inhalation) | Fatal or toxic if inhaled. | 2-Chloropyridine (H330)[4] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | 2-Chloropyridine (H315), 3-Chloropyridine (H314)[4] |
| Serious Eye Damage | Causes serious eye damage or irritation. | 2-Chloropyridine (H318)[4] |
| Flammability | Flammable or combustible liquid and vapor. | Pyridine (H225), 3-Chloropyridine (H227) |
| Aquatic Hazard | Very toxic to aquatic life. | 2-Chloropyridine (H410)[4] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safety when handling chlorinated pyridines is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).
2.1. The Primacy of Engineering Controls
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.
-
Chemical Fume Hood: All work with chlorinated pyridines must be conducted in a properly functioning and certified laboratory chemical fume hood.[10][14] This is critical to control the inhalation hazard from their volatile nature.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[6][15]
-
Safety Showers and Eyewash Stations: These must be readily accessible, within a 10-second travel distance, and tested regularly.[6][14][16]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE is non-negotiable and must be selected based on a thorough risk assessment of the specific compound and procedure.[8][10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][13] A face shield should be worn in addition to goggles when there is a risk of splashing.[4][13]
-
Hand Protection: Due to the high dermal toxicity, selecting the correct gloves is critical. Butyl rubber or neoprene gloves are often recommended.[17] Nitrile gloves may offer limited protection and should only be used for short durations, if at all; always consult the manufacturer's glove compatibility chart.[10][14] Gloves should be inspected before each use and changed frequently.[17]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required.[17] For larger quantities or higher-risk procedures, a chemical-resistant apron or suit may be necessary.[13]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a respirator program that meets OSHA standards (29 CFR 1910.134) must be implemented.[6] This requires medical clearance, fit-testing, and training.[14]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Standard Operating Procedures: From Benchtop to Disposal
Adherence to standardized procedures is crucial for minimizing risks. The causality behind these steps is rooted in preventing vapor release, avoiding skin contact, and eliminating ignition sources.
3.1. Prudent Handling Practices
-
Work Area: Designate a specific area within the fume hood for handling chlorinated pyridines.[14]
-
Container Handling: Keep containers tightly closed when not in use.[10][18] When transferring liquids, ground and bond metal containers to prevent static electricity buildup, which can be an ignition source.[4][9][19] Use non-sparking tools.[19]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory.[4][8][9] Contaminated clothing should be removed immediately and laundered before reuse.[4]
3.2. Storage Protocols
The goal of proper storage is to prevent accidental release, degradation, and contact with incompatible materials.
-
Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[6][10][14]
-
Segregation: Store away from incompatible materials such as strong oxidizers and acids.[9][14]
-
Containers: Ensure containers are tightly sealed, properly labeled with the chemical name and associated hazards, and stored in a secondary containment tray.[10][14]
3.3. Waste Disposal
Chlorinated pyridine waste is considered hazardous and must be managed according to all local, state, and federal regulations.[17][20]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[14] Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[17] Never pour chlorinated pyridine waste down the drain.[15] Incineration is a common disposal method.[20]
Emergency Response: Preparedness and Action
Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is essential.
4.1. Exposure Response
Immediate action is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[17][21]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes, preferably under a safety shower.[17][18][21] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately.[6][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water.[4][17] Seek immediate medical attention.[16]
4.2. Spill Response Protocol
Step-by-Step Spill Cleanup Methodology
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, flammable, or in a poorly ventilated area, evacuate the lab, close the doors, and contact your EHS emergency number.[14]
-
Control Ignition Sources: For flammable chlorinated pyridines, immediately extinguish all flames and turn off spark-producing equipment.[6][7][13]
-
Assemble PPE: Don appropriate PPE, including a respirator if necessary and you are trained to do so.[14]
-
Contain the Spill: For liquid spills, contain the material using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6][7][15]
-
Neutralize/Absorb: Carefully add the absorbent material to the spill, working from the outside in.
-
Collect Waste: Using non-sparking tools, scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6][14]
-
Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your EHS office), followed by soap and water.[7][13]
-
Dispose: Seal all contaminated materials (absorbent, gloves, wipes) in a hazardous waste bag or container and manage for disposal.[7][14]
-
Report: Report the incident to your supervisor and EHS office.[15][21]
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol in Medicinal Chemistry
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. This key pyridine-based building block is of significant interest, primarily for its role as a crucial intermediate in the synthesis of advanced therapeutic agents, most notably the new class of potassium-competitive acid blockers (P-CABs). We will delve into its synthetic utility, provide detailed experimental protocols, and explain the chemical logic underpinning its application, with a focus on the synthesis of Vonoprazan.
Introduction: A Pivotal Intermediate in Modern Drug Synthesis
This compound has emerged as a high-value intermediate in medicinal chemistry. Its structure is ingeniously designed for multi-step syntheses. The chloro-substituted pyridine ring offers a site for nucleophilic aromatic substitution or cross-coupling reactions. The hydroxymethyl group at the 4-position is a handle for introducing key pharmacophoric elements, while the dimethoxymethyl group at the 3-position serves as a stable, masked aldehyde. This latent aldehyde functionality is critical, allowing for its selective deprotection and subsequent reaction, such as reductive amination, later in a synthetic sequence.
The primary application of this intermediate is in the construction of Vonoprazan, a potent potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][] P-CABs represent a significant advancement over traditional proton pump inhibitors (PPIs) due to their rapid onset of action and efficacy that is not dependent on the CYP2C19 enzyme polymorphism.[][3][4] The pyridine moiety of this compound ultimately forms a key structural component of Vonoprazan, highlighting the importance of this building block in accessing this new generation of pharmaceuticals.
Physicochemical Data Summary
While specific experimental data for this intermediate is not widely published in peer-reviewed journals, its properties can be inferred from its structure and data available from chemical suppliers.
| Property | Value/Information | Source |
| CAS Number | 1186310-66-6 | [5][6] |
| Molecular Formula | C9H12ClNO3 | [6] |
| Molecular Weight | 217.65 g/mol | [6] |
| Appearance | Expected to be a solid (white to off-white powder) | General chemical knowledge |
| Solubility | Expected to be soluble in polar organic solvents like Methanol, Dichloromethane, THF | General chemical knowledge |
Synthetic Logic & Strategy
The utility of this compound lies in its pre-installed and protected functionalities, which dictates its strategic use in a convergent synthesis.
Core Principles:
-
Orthogonal Protection: The dimethoxymethyl acetal is stable under conditions used to manipulate the hydroxymethyl group (e.g., oxidation, substitution). It is readily deprotected under acidic conditions to reveal the aldehyde. This orthogonality is key to its utility.
-
Convergent Synthesis: This intermediate represents a significant portion of the final target molecule (like Vonoprazan). It is prepared separately and then coupled with another advanced intermediate, a strategy that improves overall yield and simplifies purification compared to a linear synthesis.
The general workflow involving this intermediate in the synthesis of a Vonoprazan-like molecule is depicted below.
Caption: Convergent synthesis workflow utilizing the pyridine intermediate.
Protocols & Methodologies
The following sections provide representative protocols for the synthesis and subsequent use of this compound. These are synthesized from methodologies described in the patent literature for similar compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound
This synthesis is typically a multi-step process starting from simpler pyridine derivatives. While the exact, validated synthesis is proprietary and found within patent literature, a plausible route involves the formation of a pyridine-4-methanol scaffold, followed by introduction and protection of the 3-position aldehyde. A key precursor is often 2-chloronicotinic acid or its ester.
Reaction Scheme:
Caption: A potential synthetic route to the target intermediate.
Step-by-Step Procedure (Illustrative):
-
Acetal Formation: To a solution of the precursor aldehyde (e.g., 2-chloro-3-formyl-4-substituted pyridine) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl). Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a base such as sodium bicarbonate solution. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Subsequent Transformations: The resulting intermediate (with the dimethoxymethyl group installed) would then undergo further reactions (such as reduction of a nitro group and conversion to the hydroxymethyl group via a Sandmeyer-type reaction) to yield the final target alcohol.
Causality & Rationale:
-
Methanol as Reagent and Solvent: Using methanol as the solvent drives the equilibrium towards acetal formation.
-
Acid Catalyst: The acid catalyst is essential to protonate the aldehyde carbonyl, making it more electrophilic and susceptible to attack by methanol.
-
Anhydrous Conditions: While not always strictly necessary if using a large excess of methanol, maintaining relatively anhydrous conditions prevents the reverse hydrolysis reaction.
Protocol 2: Utilization in Vonoprazan Synthesis - Coupling & Reductive Amination
This protocol outlines the reaction of this compound with a pyrrole derivative, followed by deprotection and reductive amination to form the core of Vonoprazan.
Reaction Scheme:
Caption: Key steps in the synthesis of Vonoprazan from the title intermediate.
Step-by-Step Procedure:
-
Coupling Reaction: A common strategy involves converting the pyrrole into a more nucleophilic species or the pyridine alcohol into a better leaving group. For instance, the pyrrole nitrogen can be deprotonated with a strong base (e.g., NaH) and then reacted with pyridine-3-sulfonyl chloride to form the sulfonamide. The resulting pyrrole-sulfonamide is then coupled with the pyridine methanol derivative.[7][8][9] An alternative is the direct coupling of the two fragments, which may require specific catalysts.
-
Acetal Deprotection: Dissolve the coupled intermediate in a suitable solvent such as tetrahydrofuran (THF). Add an aqueous acid solution (e.g., 1M HCl) and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up for Deprotection: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reductive Amination: Dissolve the crude aldehyde from the previous step in a solvent such as dichloromethane or methanol.[8] Add a solution of methylamine (e.g., 40% in methanol).[7][9] Stir for 30-60 minutes to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride portion-wise.[8] Allow the reaction to warm to room temperature and stir until completion.
-
Final Work-up and Purification: Quench the reaction by adding water or a saturated bicarbonate solution. Separate the organic layer, and extract the aqueous layer with more solvent. Combine the organic layers, dry, and concentrate. The final product, Vonoprazan free base, can be purified by column chromatography or by salt formation (e.g., with fumaric acid) and recrystallization.[7][8]
Causality & Rationale:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, reducing the likelihood of alcohol byproduct formation.
-
Imine Formation: The reaction between the aldehyde and methylamine to form an imine is a crucial equilibrium step. This is typically done at room temperature before the addition of the reducing agent.
-
Convergent Strategy: This approach of coupling two complex fragments (the pyridine and the pyrrole) late in the synthesis is highly efficient and is a hallmark of modern pharmaceutical manufacturing.[10]
Conclusion and Future Perspectives
This compound is a testament to the enabling power of rationally designed building blocks in medicinal chemistry. Its carefully orchestrated functionalities allow for efficient and high-yield syntheses of complex drug targets like Vonoprazan. As the demand for next-generation therapeutics continues to grow, the development and application of such sophisticated intermediates will remain a cornerstone of innovation in drug discovery and development. Future work may focus on developing more streamlined, catalytic, and environmentally benign methods for the synthesis and coupling of this and related pyridine intermediates.
References
- Takeda Pharmaceutical Company Limited. (2014). Vonoprazan Fumarate (TAK-438) - A New Class of Potassium-Competitive Acid Blocker.
- Organic Syntheses. (n.d.). Pyridine and Pyrimidine Derivatives Synthesis.
- The Royal Society of Chemistry. (2016).
- Google Patents. (2019). CN110028436B - Preparation method of Vonoprazan key intermediate.
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- Google Patents. (2017). CN105130955B - The preparation method of Vonoprazan fumarate.
- Google Patents. (2019). CN108503621B - Preparation method of vonoprazan fumarate.
- Google Patents. (2020). CN109232537B - Preparation method of Vonoprazan.
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Hori, Y., et al. (2016). Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 358(1), 164-173. Retrieved from [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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PubChem. (n.d.). Vonoprazan. Retrieved from [Link]
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Yanishevskii, N. V., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3505. Retrieved from [Link]
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St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
- Russian Chemical Bulletin. (2022). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. 71, 120–124.
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PubChem. (n.d.). 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. Retrieved from [Link]
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Application Notes & Protocols: (2-Chloro-3,4-dimethoxypyridin-2-yl)methanol and its Derivatives as Premier Building Blocks in Pharmaceutical Synthesis
Introduction: Strategic Importance in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous blockbuster drugs. Among these, (2-Chloro-3,4-dimethoxypyridin-2-yl)methanol and its activated analogue, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, have emerged as pivotal intermediates. Their utility is exemplified in the industrial-scale synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.
This technical guide provides an in-depth exploration of the synthesis and application of this versatile building block, with a specific focus on its role in the preparation of Pantoprazole. The narrative will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established synthetic transformations.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of the key intermediates is crucial for their effective use in synthesis.
| Property | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride |
| CAS Number | 72830-39-8 |
| Molecular Formula | C8H11Cl2NO2 |
| Molecular Weight | 224.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of the Building Block: A Multi-step Approach
The industrial preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a multi-step process that often begins with readily available and cost-effective starting materials such as maltol.[1][2] The synthetic sequence involves a series of transformations to construct the substituted pyridine ring.[1][2]
A representative synthetic pathway involves the following key transformations:
-
Methylation and Ammonification: Conversion of maltol to a 3-hydroxy-2-methyl-4-pyrone derivative, followed by reaction with ammonia to form the corresponding pyridone.
-
Chlorination: Introduction of a chlorine atom at the 4-position of the pyridine ring, typically using a chlorinating agent like phosphorus oxychloride.
-
Oxidation: Formation of the N-oxide at the pyridine nitrogen.
-
Methoxylation: Substitution of the 4-chloro group with a methoxy group.
-
Hydroxymethylation and Chlorination: Introduction of a hydroxymethyl group at the 2-position, followed by chlorination to yield the final activated building block.
Application in the Synthesis of Pantoprazole: A Case Study
The premier application of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is in the synthesis of Pantoprazole, a widely prescribed PPI.[3] The core of this synthesis is a nucleophilic substitution reaction where the chloromethyl group of the pyridine derivative is displaced by the sulfur nucleophile of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol.[4]
Protocol 1: Synthesis of Pantoprazole Sulfide
This protocol details the condensation reaction to form the thioether intermediate.
Materials:
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
5-(difluoromethoxy)-1H-benzimidazole-2-thiol
-
Sodium hydroxide
-
Ethanol (or another suitable solvent)
-
Water
Procedure:
-
In a reaction vessel, dissolve 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and a stoichiometric amount of sodium hydroxide in ethanol with stirring.
-
To this solution, add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in ethanol dropwise at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., reflux) until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, filtration, and washing.
Causality of Experimental Choices:
-
The use of a base (sodium hydroxide) is essential to deprotonate the thiol group of the benzimidazole, generating the more nucleophilic thiolate anion.
-
Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.
Protocol 2: Oxidation to Pantoprazole
The final step in the synthesis of Pantoprazole is the selective oxidation of the sulfide to a sulfoxide.[5][3]
Materials:
-
Pantoprazole sulfide (from Protocol 1)
-
m-Chloroperoxybenzoic acid (m-CPBA) or another suitable oxidizing agent (e.g., sodium hypochlorite).[5][3]
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve the Pantoprazole sulfide in dichloromethane and cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in dichloromethane to the reaction mixture, maintaining a low temperature.
-
The reaction is stirred at a low temperature until the oxidation is complete.
-
The reaction is then quenched, and the product is isolated and purified.
Causality of Experimental Choices:
-
The oxidation is carried out at a low temperature to control the selectivity of the reaction and prevent over-oxidation to the corresponding sulfone, which is a common impurity.[3]
-
m-CPBA is a widely used and effective reagent for this type of oxidation.
Conclusion and Future Perspectives
(2-Chloro-3,4-dimethoxypyridin-2-yl)methanol and its derivatives are indispensable tools in the arsenal of the modern synthetic chemist, particularly in the pharmaceutical industry. The successful and robust synthesis of Pantoprazole is a testament to the strategic utility of this building block. The principles and protocols outlined in this guide are not only applicable to the synthesis of Pantoprazole but can also be adapted for the preparation of other complex molecules where the introduction of a substituted pyridine moiety is desired. As the quest for novel therapeutics continues, the demand for such versatile and well-characterized building blocks will undoubtedly grow, further cementing their importance in the future of drug discovery and development.
References
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Badean, A. A., et al. (n.d.). Pantoprazole Sodium. ResearchGate. Available at: [Link]
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Reddy, K. S., et al. (2018). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega, 3(7), 7399–7406. Available at: [Link]
-
Singh, S. K., et al. (2019). Prospects to the formation and controlling of a potential dimer impurity in the synthesis of pantoprazole sodium sesquihydrate. Journal of Pharmaceutical Analysis, 9(4), 241-247. Available at: [Link]
-
(n.d.). Synthesis scheme of pantoprazole Sodium. ResearchGate. Available at: [Link]
- Braude, V., et al. (2010). Process for preparing pantoprazole sodium. U.S. Patent No. US 2010/0016605 A1.
-
(n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase. Available at: [Link]
- Xing, G., et al. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Chinese Patent No. CN102304083A.
- Nummy, L. J., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. US6399781B1.
- (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
-
(2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. Available at: [Link]
- Shah, J., et al. (2014). Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. World Intellectual Property Organization Patent No. WO2014147504A2.
- Liu, J., et al. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Chinese Patent No. CN103664886A.
-
(n.d.). (4-chloro-3-methoxypyridin-2-yl)methanol. PubChemLite. Available at: [Link]
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G. S. S. R. L. K. N. T. M. Varma, "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," Results in Chemistry, vol. 4, p. 100332, 2022. [Online]. Available: [Link]
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Ding, R., et al. (2011). Pyridine methanol chlorinations. ResearchGate. Available at: [Link]
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Experimental procedures for reactions involving (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Application Notes and Protocols for (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Executive Summary
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its utility stems from the presence of three distinct and orthogonally reactive functional groups: a C2-chloro substituent amenable to cross-coupling, a primary alcohol at the C4-position ready for oxidation or substitution, and a latent aldehyde at the C3-position, protected as a dimethyl acetal. This guide provides an in-depth analysis of the compound's reactivity and offers detailed, field-proven protocols for its key transformations. The experimental procedures are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind methodological choices to ensure robust and reproducible outcomes.
Physicochemical Properties & Safety Imperatives
Before commencing any experimental work, it is crucial to understand the physicochemical properties and inherent hazards of the title compound and related reagents.
| Property | Value | Source |
| CAS Number | 1186310-66-6 | [1] |
| Molecular Formula | C₉H₁₂ClNO₃ | [2] |
| Molecular Weight | 217.65 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, THF | General |
Safety Profile:
The toxicological profile of this compound is not extensively documented. However, its structure contains a 2-chloropyridine motif, which warrants significant caution. 2-Chloropyridine and its derivatives are classified as hazardous substances.[3][4] They are often toxic by inhalation, skin contact, and ingestion, and can cause severe irritation to the eyes, skin, and respiratory system.[3][4][5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).[4]
-
Exposure: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[5]
-
Fire Hazards: While not highly flammable, combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6]
Strategic Analysis of Reactivity
The synthetic versatility of this molecule is derived from its three key functional groups. Understanding their relative reactivity and the conditions required to manipulate them is paramount for strategic synthesis planning.
Caption: Key reactive sites of the title compound.
-
C2-Chloro Group: This site is the primary target for C-C and C-N bond formation using palladium-catalyzed cross-coupling reactions. Aryl chlorides are less reactive than bromides or iodides, necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[7]
-
C4-Methanol Group: As a primary alcohol, this group can be selectively oxidized to an aldehyde or a carboxylic acid.[8] The choice of oxidant is critical to avoid over-oxidation or unintended reactions with other functional groups.
-
C3-Dimethoxymethyl (Acetal) Group: The acetal serves as a robust protecting group for a formyl (aldehyde) functionality. It is stable under basic, nucleophilic, and many oxidative/reductive conditions, but can be readily cleaved under acidic conditions to reveal the aldehyde.[9][10][11] This acid sensitivity must be considered when planning reaction sequences.
Experimental Protocols and Application Notes
The following protocols provide detailed, step-by-step procedures for key transformations.
Protocol 1: Selective Oxidation of the 4-Methanol Group
Objective: To synthesize (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)carbaldehyde.
Causality & Rationale: The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation, particularly with benzylic and allylic-type alcohols, as it is a heterogeneous reagent that can be easily removed by filtration. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform and is generally compatible with the acetal and chloro functionalities under neutral conditions. This protocol is adapted from established methods for pyridinemethanol oxidation.[12][13]
Caption: Workflow for the oxidation of the methanol group.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10-20 mL per gram of substrate.
-
Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the solution in one portion. Note: The activity of MnO₂ can vary; using a significant excess is common practice.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, dilute the mixture with additional DCM. Filter the suspension through a pad of Celite® in a sintered glass funnel, washing the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)carbaldehyde.
| Parameter | Recommended Value |
| Substrate | 1.0 eq |
| Reagent | Activated MnO₂ (10 eq by weight) |
| Solvent | Anhydrous DCM |
| Temperature | Room Temperature |
| Time | 4-24 hours |
| Expected Yield | 75-90% |
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Position
Objective: To synthesize (3-(dimethoxymethyl)-2-phenylpyridin-4-yl)methanol using phenylboronic acid.
Causality & Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[14] Coupling a 2-chloropyridine requires a highly active palladium catalyst system due to the relative inertness of the C-Cl bond.[14][15] A common and effective system involves a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step.[14] The reaction is performed in an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
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Analytical methods for the quantification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
An Application Note for the Quantification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol by Reverse-Phase High-Performance Liquid Chromatography with UV Detection
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a detailed, validated, and robust analytical method for the quantitative determination of this compound, a key pyridine derivative often utilized in complex organic synthesis. The primary analytical technique described is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate, precise, and reliable method for assay and purity assessments. The methodology has been structured and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] A confirmatory liquid chromatography-mass spectrometry (LC-MS) method is also discussed for enhanced specificity and trace-level analysis.
Introduction and Method Rationale
This compound is a substituted pyridine molecule featuring a chlorinated aromatic ring, a primary alcohol, and an acetal functional group. The accurate quantification of this compound is critical for ensuring reaction yield, monitoring purity, and guaranteeing the quality of starting materials in multi-step synthetic processes.
The selection of RP-HPLC as the primary analytical technique is based on the following molecular characteristics and established chromatographic principles:
-
Chromophore Presence: The substituted pyridine ring possesses a strong ultraviolet (UV) chromophore, enabling sensitive detection using standard photodiode array (PDA) or variable wavelength UV detectors.
-
Polarity: The molecule exhibits moderate polarity due to the hydroxyl and dimethoxymethyl groups, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase, which is the fundamental principle of reverse-phase chromatography.[4]
-
Robustness and Accessibility: HPLC is a ubiquitous, robust, and highly reproducible technique in most analytical laboratories, making this method broadly applicable.
The method detailed herein is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products and impurities. Validation is performed according to ICH Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines to ensure the method is fit for its intended purpose.[5][6][7][8]
Primary Analytical Method: RP-HPLC-UV
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: Acetonitrile (ACN, HPLC grade or higher), Methanol (MeOH, HPLC grade or higher), and Deionized Water (Type I, 18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (HCOOH, LC-MS grade, ~99%).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Instrumentation and Chromatographic Conditions
The following parameters were established on a standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a PDA/UV detector.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm (based on UV absorbance maxima)[9] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the pyridine ring, while allowing timely elution due to the compound's polar functional groups.[4]
-
Formic Acid: This acidic modifier is crucial for improving peak symmetry. It ensures the pyridine nitrogen atom is consistently protonated, preventing tailing and yielding sharp, reproducible peaks.[10]
-
Gradient Elution: A gradient program is employed to ensure that the main analyte is well-resolved from both early-eluting polar impurities and late-eluting non-polar impurities, making the method stability-indicating.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions (5-200 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards across the desired concentration range.
-
Sample Solution (Target Concentration ~100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent in a volumetric flask to achieve the target concentration, and sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
Experimental Workflow Diagram
Caption: Overall workflow for the quantification of this compound.
Method Validation Protocol and Acceptance Criteria
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[3][11]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject diluent (blank), a solution of the reference standard, and the sample solution. Assess for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time in the blank. Peak purity index > 0.995. |
| Linearity | Analyze a series of at least 5 standards over the range of 5-200 µg/mL. Plot a graph of peak area versus concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform a spike-recovery study. Spike the sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically estimated based on a signal-to-noise ratio of 10:1. | RSD at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration at which the analyte can be reliably detected. Typically estimated based on a signal-to-noise ratio of 3:1. | Signal-to-noise ratio > 3. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2). | The results should remain unaffected by the changes, with RSD ≤ 2.0%. System suitability parameters must pass. |
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification or for analyzing trace levels of the analyte, coupling the HPLC system to a mass spectrometer is recommended.
Rationale and Key Advantages
-
Unambiguous Identification: MS provides mass-to-charge (m/z) ratio data, which is a fundamental property of the molecule, confirming its identity.
-
Isotopic Pattern Confirmation: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion will appear as two peaks, [M]+ and [M+2]+, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive marker for a monochlorinated compound.[12][13]
-
Enhanced Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), offers significantly lower limits of detection and quantitation compared to HPLC-UV.[14][15]
Recommended LC-MS Parameters
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Monitored Ions | Full Scan: m/z 100-300 to observe the molecular ion. SIM Mode: Monitor the [M+H]+ ion for quantification. |
| Expected [M+H]+ | C8H11ClNO3 + H+ = 218.05 (for ³⁵Cl) and 220.05 (for ³⁷Cl) |
| Fragmentation | Characteristic losses may include methanol (-32 Da), methoxy radical (-31 Da), or water (-18 Da) from the parent ion in MS/MS mode. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound. The primary RP-HPLC-UV method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The detailed validation steps, guided by ICH principles, ensure the trustworthiness and reliability of the generated data. For applications requiring higher sensitivity or absolute confirmation of identity, the supplementary LC-MS method offers an orthogonal and powerful analytical solution.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Scribd.
- ECA Academy.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Benchchem.
- ChemicalBook. (2-CHLORO-PYRIDIN-4-YL)-METHANOL | 100704-10-7.
- Chemguide. mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2023).
- PubMed. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- ResearchGate. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scribd.com [scribd.com]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. (2-CHLORO-PYRIDIN-4-YL)-METHANOL | 100704-10-7 [chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Large-Scale Synthesis of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable synthetic route for the production of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, notably Vonoprazan. The protocol herein is designed for researchers, scientists, and professionals in drug development, providing a step-by-step methodology optimized for large-scale manufacturing. The synthesis begins with commercially available 2-chloro-4-methylpyridine and proceeds through a series of strategic transformations including oxidation, formylation, acetal protection, and selective reduction. This document provides in-depth explanations for experimental choices, ensuring scientific integrity and process reliability.
Introduction and Strategic Overview
This compound is a critical building block in the pharmaceutical industry. Its structural complexity, featuring a chlorinated pyridine core with vicinal dimethoxymethyl and hydroxymethyl substituents, necessitates a carefully designed synthetic strategy to ensure high yield and purity on a large scale. Traditional pyridine synthesis methods, such as the Hantzsch or Chichibabin syntheses, are often suitable for the core ring structure but less so for introducing specific and sensitive functional groups at defined positions.[1][2][3] Therefore, a post-functionalization approach starting from a simpler, commercially available pyridine derivative is often more practical for industrial applications.
The synthetic strategy outlined in this guide is a multi-step process designed for scalability and efficiency. The key transformations include:
-
Selective Oxidation: Conversion of the 4-methyl group of the starting material into a hydroxymethyl group.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C-3 position of the pyridine ring.
-
Acetal Protection: Protection of the newly introduced formyl group as a dimethoxy acetal to prevent its participation in subsequent reduction steps.
-
Selective Reduction: Reduction of the formyl group at the 4-position (if applicable) or another precursor to the final hydroxymethyl group.
This linear sequence is designed to minimize protecting group manipulations and ensure high regioselectivity in each step.
Reaction Scheme and Workflow
The overall synthetic pathway is depicted below. Each step is elaborated upon in the detailed protocols section.
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol synthesis
Technical Support Center: Synthesis of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Welcome to the comprehensive technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to optimize your reaction conditions and ensure the integrity of your results.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a valuable heterocyclic building block in the synthesis of complex pharmaceutical compounds. The presence of multiple functional groups—a chloro substituent, a protected aldehyde (dimethoxymethyl acetal), and a primary alcohol—offers a versatile scaffold for further chemical modifications. However, the synthesis of this molecule can present challenges, including chemoselectivity and the stability of the protecting group. This guide will address these potential issues, providing you with the necessary information to achieve a successful synthesis.
Synthetic Workflow Overview
The synthesis of this compound is typically approached in a two-step sequence, starting from a suitable 2-chloropyridine precursor. The general strategy involves the introduction of the formyl group at the 4-position, followed by its selective reduction to the corresponding alcohol. The dimethoxymethyl group at the 3-position is generally stable under the conditions of the final reduction step.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Aldehyde Precursor via Vilsmeier-Haack Reaction (Representative Protocol)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This protocol outlines a general procedure that can be adapted for the synthesis of 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde from a suitable precursor.
Materials:
-
2-Chloro-3-(dimethoxymethyl)pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, should be observed.[2]
-
Formylation: Dissolve the 2-Chloro-3-(dimethoxymethyl)pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (around 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Selective Reduction of 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde
This protocol is adapted from a general procedure for the reduction of a similar chloropyridine aldehyde and utilizes sodium borohydride, a mild and selective reducing agent.[4][5]
Materials:
-
2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Reaction Setup: To a stirred solution of 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde (1 equivalent) in methanol (approximately 15-20 mL per gram of aldehyde) in a round-bottom flask, add sodium borohydride (0.5 equivalents) portion-wise over 15 minutes at room temperature.[4][5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5 to 2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure.
-
Work-up: Add water to the residue and extract the mixture with ethyl acetate (3 x volume of water).[4][5]
-
Wash the combined organic extracts successively with water and brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: The crude product can be further purified by sonication with n-hexane, followed by filtration to collect the pure product as a solid.[4][5]
Frequently Asked Questions (FAQs)
Q1: My yield of the final alcohol product is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Firstly, ensure the quality of your starting aldehyde is high, as impurities can interfere with the reduction. Secondly, the stoichiometry of sodium borohydride is crucial; while 0.5 equivalents are often sufficient, you may need to increase this slightly if your starting material is not completely pure or if some of the NaBH₄ has decomposed. However, a large excess should be avoided to prevent side reactions. Finally, ensure the reaction goes to completion by monitoring with TLC before work-up. Premature quenching of the reaction is a common cause of low yields.
Q2: I am observing multiple spots on my TLC after the reduction reaction. What are the possible side products?
A2: The most likely side product is unreacted starting material. If the reaction is run for too long or at elevated temperatures, you might see minor byproducts from the decomposition of the product or starting material. Over-reduction to de-chlorinated species is generally not a major concern with the mild conditions of a sodium borohydride reduction. Another possibility, though less common, is the formation of borate esters which can be resolved during the aqueous work-up.
Q3: Is the dimethoxymethyl acetal protecting group stable during the sodium borohydride reduction?
A3: Yes, the dimethoxymethyl acetal is generally stable under the neutral to slightly basic conditions of a sodium borohydride reduction in methanol.[6] Acetals are known to be labile under acidic conditions, so it is important to avoid acidic work-up procedures if you wish to keep the acetal intact. The recommended work-up with water and brine is sufficiently neutral to preserve the protecting group.
Q4: What is the best way to monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting aldehyde and the product alcohol. The aldehyde is typically less polar than the alcohol, so it will have a higher Rf value. The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low quality of NaBH₄ (decomposed). 3. Short reaction time. | 1. Increase the amount of NaBH₄ to 0.6-0.7 equivalents. 2. Use a fresh bottle of NaBH₄. 3. Extend the reaction time and monitor by TLC until completion. |
| Product is difficult to purify | 1. Presence of polar impurities. 2. Incomplete removal of inorganic salts from work-up. | 1. Perform a column chromatography on silica gel. 2. Ensure thorough washing with water and brine during the extraction process. |
| Low Yield after Purification | 1. Product loss during extraction. 2. Decomposition of the product during solvent removal. | 1. Perform multiple extractions with ethyl acetate to ensure complete recovery. 2. Use a rotary evaporator at a moderate temperature to remove the solvent. |
| Unexpected Side Products | 1. Reaction temperature too high. 2. Contaminated starting material or reagents. | 1. Maintain the reaction at room temperature. 2. Use purified starting materials and high-purity solvents. |
Visualizing Key Reaction Parameters
Caption: Key parameters influencing the reduction step and potential issues.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Kadre, T., et al. (2024). Heterocyclic Letters, 14(1), 143-152.
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sci-hub.red [sci-hub.red]
- 6. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Synthesis of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield in the synthesis of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis, which typically involves the reduction of 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde.
Question 1: My reaction is incomplete. TLC/HPLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?
Answer:
An incomplete or stalled reaction is a primary cause of low yield. Several factors related to reagent quality and reaction conditions could be responsible.
Possible Causes & Step-by-Step Solutions:
-
Poor Quality or Degraded Reducing Agent:
-
Causality: The most common reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] NaBH₄ can degrade with improper storage, while LiAlH₄ is extremely sensitive to moisture.[2]
-
Solution:
-
Use a freshly opened bottle of the reducing agent.
-
If using NaBH₄, consider its age and storage conditions.
-
If using LiAlH₄, ensure it is a fresh container and handled under strictly anhydrous conditions (e.g., in a glovebox).[1]
-
Consider titrating the reducing agent to determine its active concentration.
-
-
-
Suboptimal Reaction Temperature:
-
Causality: The reduction may have a specific activation temperature that has not been reached or maintained.
-
Solution:
-
Verify the internal reaction temperature with a calibrated thermometer. Do not rely on the temperature setting of the heating mantle or cooling bath.
-
For NaBH₄ reductions, which are often run from 0 °C to room temperature, ensure the reaction is allowed to warm to ambient temperature and stir for an adequate duration.[3][4]
-
If a low temperature was used initially to control the addition, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor by TLC to avoid side product formation.[5]
-
-
-
Presence of Moisture:
-
Causality: Water will rapidly quench highly reactive reducing agents, particularly LiAlH₄. It can also be an issue for NaBH₄, though to a lesser extent.
-
Solution:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Impure Starting Material:
-
Causality: Impurities in the starting aldehyde, 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde, can inhibit the reaction.
-
Solution:
-
Confirm the purity of the starting aldehyde by NMR or LC-MS.
-
If necessary, purify the starting material by column chromatography or recrystallization before use.
-
-
Question 2: My reaction seems to work, but I observe the formation of significant side products. How can I improve the selectivity?
Answer:
Side product formation points to issues with reaction conditions being too harsh or the presence of reactive impurities.
Possible Causes & Step-by-Step Solutions:
-
Hydrolysis of the Dimethoxymethyl Acetal Group:
-
Causality: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.[6] This is a major risk during the work-up phase if an acidic quench is used.
-
Solution:
-
Quenching: Quench the reaction carefully at a low temperature (0-5 °C). Instead of a strong acid, consider a saturated aqueous solution of ammonium chloride (for LiAlH₄) or water/acetone (for NaBH₄).
-
Work-up pH: Maintain a neutral to slightly basic pH during the aqueous work-up and extraction. You can use a dilute base like sodium bicarbonate to adjust the pH.[2]
-
TLC Analysis: Look for a new, more polar spot corresponding to the aldehyde-alcohol product.
-
-
-
Over-reduction:
-
Causality: Using an overly powerful reducing agent like LiAlH₄ under forcing conditions (e.g., high temperature) could potentially lead to the reduction of the chloro-substituent or the pyridine ring itself.[2]
-
Solution:
-
Switch to a milder reducing agent like NaBH₄, which is highly selective for aldehydes and ketones.[1]
-
If LiAlH₄ must be used, perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) and add the reducing agent slowly.
-
-
-
Reaction with Solvent:
Question 3: I get a good crude yield, but I lose most of my product during purification. What are the best practices for work-up and purification?
Answer:
Product loss during isolation and purification is a common challenge, often due to suboptimal extraction or chromatography techniques.
Possible Causes & Step-by-Step Solutions:
-
Inefficient Extraction:
-
Causality: The product, being a pyridinemethanol derivative, has a degree of water solubility and basicity, which can complicate standard liquid-liquid extractions.
-
Solution:
-
Solvent Choice: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for extraction.
-
pH Adjustment: The basic pyridine nitrogen allows for an acid-base extraction strategy.[7] You can wash the organic layer with dilute acid to remove non-basic impurities. The product remains in the organic layer. Conversely, to remove acidic impurities, a wash with a mild aqueous base can be used.
-
Prevent Emulsions: If emulsions form, add brine (saturated NaCl solution) to help break them.
-
-
-
Difficult Column Chromatography:
-
Causality: The polarity of the alcohol and the basicity of the pyridine nitrogen can cause the product to streak or bind irreversibly to silica gel.
-
Solution:
-
Deactivate Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent system (e.g., hexanes/ethyl acetate). This will neutralize the acidic sites on the silica gel, leading to better peak shape and recovery.
-
Alternative Stationary Phase: If silica gel proves problematic, consider using neutral or basic alumina for chromatography.
-
Systematic Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic method for this compound?
A1: The most direct and common method is the reduction of the corresponding aldehyde, 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde.[1] The use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (MeOH) is a reliable and selective choice that avoids many of the complications associated with more powerful, moisture-sensitive reagents.[3][4]
Q2: How should I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Use a mobile phase that gives good separation between the starting aldehyde and the product alcohol (e.g., 30-50% ethyl acetate in hexanes). The product should have a lower Rf value (be more polar) than the starting material. Visualize the spots under UV light (254 nm).[5]
Q3: My yield is consistently around 70-80%. Is this considered a good yield?
A3: A yield in the range of 70-80% for this type of reduction is generally considered good to excellent.[2] While higher yields are sometimes reported under highly optimized conditions, yields in this range are very respectable for many research and development applications.
Q4: Can I use catalytic hydrogenation for this reduction?
A4: While catalytic hydrogenation is a powerful reduction method, it carries a significant risk of dehalogenation (loss of the chloro group) for aryl chlorides.[1] Therefore, it is generally not the preferred method for this specific transformation unless specialized catalysts and conditions are employed. Hydride-based reductions offer better functional group tolerance.
Data & Protocols
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | 0 °C to RT | Mild, selective for aldehydes/ketones, easy to handle.[1] | Slower than LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Et₂O | -78 °C to RT | Very powerful, reduces esters and acids as well.[1] | Highly reactive with water, non-selective, requires strict anhydrous conditions.[2] |
Experimental Protocol: Synthesis via NaBH₄ Reduction
This protocol is a general guideline based on standard procedures for the reduction of similar pyridine aldehydes.[3][4]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde (1.0 eq.).
-
Dissolve the starting material in methanol (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (0.5-1.0 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding water or acetone.
-
Remove the methanol under reduced pressure (rotary evaporator).
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes, potentially with 0.5% triethylamine) to yield the pure this compound.
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield.
Simplified Reduction Mechanism
Caption: Hydride reduction of an aldehyde to a primary alcohol.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
- BenchChem. (n.d.). This compound.
- BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- National Institutes of Health (NIH). (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- BYJU'S. (n.d.). Grignard Reagent.
- ChemicalBook. (n.d.). (2-Chloro-3-pyridinyl)methanol synthesis.
- BenchChem. (2025).
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- ScienceDirect. (2018).
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Google Patents. (n.d.).
- Guidechem. (n.d.). This compound 1186310-66-6 wiki.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP 0627421 B1 - Method of preparing 2-chloro-pyridinemethanol.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-pyridinecarboxaldehyde 97.
- CAS Common Chemistry. (n.d.). 2-Chloro-3-pyridinemethanol.
- Synchem. (n.d.). 2-Chloro-3-methylpyridine-4-carboxaldehyde.
- LookChem. (n.d.). (2-Chloro-3-pyridinyl) Methanol.
- BuyersGuideChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 1186310-66-6.
- PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol.
- ResearchGate. (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
- Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- NASA Technical Reports Server (NTRS). (n.d.).
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines.
- ECHEMI. (n.d.). 42330-59-6, 2-Chloro-3-pyridinemethanol Formula.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE2460039B2 - Process for the preparation of hydroxymethylpyridines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in the synthesis of chlorinated pyridines
Welcome to the technical support center for the synthesis of chlorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. We will move beyond simple procedural lists to explore the underlying chemical principles that govern side-product formation, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the chlorination of pyridine and its derivatives.
Q1: My reaction is producing a significant amount of dichlorinated and trichlorinated pyridines. How can I improve the selectivity for the monochlorinated product?
A1: This phenomenon, known as over-chlorination, is a frequent challenge. The initial monochlorination product can be as, or more, reactive than the starting pyridine, leading to subsequent chlorination events.[1][2]
Root Cause Analysis:
-
Excess Chlorinating Agent: The most direct cause is using a stoichiometric excess of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS).
-
High Reaction Temperature: Higher temperatures provide the activation energy for less favorable, subsequent chlorination reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the desired product to react further.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. Begin with a 1:1 or even slightly substoichiometric ratio (e.g., 0.95 equivalents) of chlorinating agent to pyridine substrate.
-
Incremental Addition: Instead of adding the chlorinating agent all at once, add it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of the chlorinating agent low, favoring the initial reaction.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming the reaction mixture.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated species.[3]
Q2: I'm getting a mixture of isomers (2-, 3-, and 4-chloropyridine). How can I control the regioselectivity of the chlorination?
A2: Regiocontrol is dictated by the reaction mechanism. The pyridine ring has distinct electronic properties that direct incoming substituents based on whether the reaction is electrophilic, nucleophilic, or radical-based.
Mechanistic Causality:
-
Electrophilic Substitution: The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophiles. Substitution, when it occurs, is directed to the C-3 position, which is the most electron-rich carbon.[4] Direct nitration and sulfonation, for example, are sluggish but yield 3-substituted products.
-
Radical Substitution: Gas-phase chlorination or reactions initiated by radicals tend to be less selective but often favor the C-2 position. The predicted activation barrier for forming 2-chloropyridine via a radical mechanism is often the lowest.[5][6]
-
Nucleophilic Substitution (via N-Oxide): A powerful strategy for directing substitution to the C-2 and C-4 positions involves first oxidizing the pyridine to pyridine N-oxide.[4][7] The N-oxide group is electron-donating, activating the C-2 and C-4 positions for attack. Subsequent reaction with a chlorinating agent like POCl₃ or SO₂Cl₂ installs the chlorine, and the N-oxide can be reduced in a later step.
Strategic Protocol for Isomer Control:
-
For 3-Chloropyridines: Employ conditions that favor electrophilic substitution. However, direct chlorination is often aggressive. A modern approach involves a ring-opening/ring-closing strategy using Zincke imine intermediates, which provides high selectivity for the 3-position under mild conditions.[8][9]
-
For 2- and 4-Chloropyridines: The pyridine N-oxide route is the most reliable and widely used method.[1][2]
-
Step 1 (N-Oxidation): Oxidize the starting pyridine with an agent like m-CPBA or H₂O₂ in acetic acid.
-
Step 2 (Chlorination): React the resulting pyridine N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃).
-
Step 3 (Deoxygenation - if needed): If the N-oxide is not desired in the final product, it can be removed.
-
Q3: My final product is contaminated with hydroxypyridines (pyridones). Where are these coming from?
A3: The presence of hydroxypyridines, which exist in tautomeric equilibrium with pyridones, is almost always due to hydrolysis of the target chloropyridine.[10]
Root Cause Analysis:
-
Water in Reaction: Using wet solvents or reagents introduces water that can react with the product, especially at elevated temperatures.
-
Aqueous Workup: Chloropyridines can be susceptible to nucleophilic substitution by water or hydroxide ions during aqueous workup procedures. The C-2 and C-4 positions are particularly activated towards nucleophilic attack.[10][11]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel and removing the solvent under reduced pressure.
-
Controlled Quenching: If an aqueous quench is unavoidable, perform it at low temperatures (0 °C or below) and work quickly. Use a saturated solution of a mild base like sodium bicarbonate rather than strong bases like sodium hydroxide to neutralize acid.
-
Extraction pH: During liquid-liquid extraction, keep the pH of the aqueous layer neutral or slightly acidic to minimize the concentration of hydroxide ions.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Formation of Bipyridine Side-Products
The unintended dimerization of pyridine rings to form bipyridines is a common issue in reactions proceeding through radical intermediates, often at high temperatures.[12]
Underlying Mechanism: High temperatures or the use of radical initiators can cause homolytic cleavage of C-H or C-Cl bonds, or reactions with metal catalysts can proceed via single-electron transfer (SET) pathways. The resulting pyridyl radicals can then couple to form bipyridine isomers (e.g., 2,2'-bipyridine, 4,4'-bipyridine).[13]
Troubleshooting Workflow: Bipyridine Formation
Caption: Troubleshooting logic for bipyridine formation.
Guide 2: Ring-Opening Side-Products
Under certain electrophilic conditions, particularly with sensitive substrates, the pyridine ring can undergo cleavage, leading to a complex mixture of acyclic, halogenated products.[14]
Underlying Mechanism: Strong electrophilic reagents can attack the pyridine nitrogen, forming a highly reactive pyridinium salt. Subsequent attack by a nucleophile can initiate a ring-opening cascade, famously known as the Zincke reaction.[8][9] While this reactivity can be harnessed for specific synthetic goals, its uncontrolled occurrence is detrimental.
Mitigation Strategies:
-
Milder Chlorinating Agents: If ring-opening is observed, switch from aggressive chlorinating agents (e.g., Cl₂) to milder ones like N-chlorosuccinimide (NCS).
-
Avoid Strong Lewis Acids: Lewis acids can coordinate to the pyridine nitrogen, activating it towards ring-opening. If a catalyst is needed, use one that is less aggressive.
-
Protecting Groups: If the pyridine ring is substituted with strongly electron-withdrawing or -donating groups that promote instability, consider using a temporary protecting group to modulate its reactivity.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Selective Monochlorination at C-2 via the N-Oxide Route
This protocol provides a reliable method for synthesizing 2-chloropyridines, minimizing over-chlorination and isomer formation.
Step 1: Synthesis of Pyridine N-Oxide
-
Dissolve the starting pyridine (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (H₂O₂, 1.5 eq) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully remove the solvent and excess H₂O₂ under reduced pressure.
-
The crude pyridine N-oxide is often carried forward without further purification.
Step 2: Chlorination of Pyridine N-Oxide
-
To the crude pyridine N-oxide (1.0 eq), add phosphoryl chloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C.
-
After addition, heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by GC-MS.
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Quench the reaction by pouring it very slowly onto crushed ice, ensuring the temperature does not rise excessively.
-
Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 2-chloropyridine by column chromatography or distillation.
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Typical Conditions | Common Side-Products | Selectivity Profile |
| Chlorine Gas | Cl₂ | High Temp (200-400°C), Gas Phase | Polychlorination, Isomer Mix | Favors 2-position at high temp; often poor selectivity. |
| Sulfuryl Chloride | SO₂Cl₂ | 80-110 °C, Neat or in solvent | Polychlorination, Tar formation | Can be tuned, but often aggressive. |
| N-Chlorosuccinimide | NCS | 25-80 °C, Solvent (e.g., MeCN, HFIP) | Succinimide, Ring-Opening[14] | Milder electrophilic chlorinating agent. |
| Phosphoryl Chloride | POCl₃ | 100-110 °C | Hydrolysis products (if wet) | Excellent for converting N-Oxides to 2- and 4-chloropyridines.[1][2] |
| Dichloroiodobenzene | PhICl₂ | Room Temp, often with pyridine additive | Iodobenzene | Used for specific electrophilic chlorinations.[15] |
Protocol 2: Analytical Method for Product Mixture Analysis
A robust analytical method is critical for identifying side-products and calculating yield and selectivity.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating pyridine isomers.
-
Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in dichloromethane) in split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Scan in Electron Ionization (EI) mode from m/z 40 to 300.
-
Identification: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to authentic standards if available. Quantification of genotoxic impurities may require more sensitive methods like LC-MS/MS.[16]
Product Analysis and Purification Workflow
Caption: Workflow for product analysis and purification.
References
-
Ye, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
Poynder, T. B., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
Lee, J. K., & Lee, K. (2012). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society. [Link]
-
Dykstra, K. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
ResearchGate. (n.d.). Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. ResearchGate. [Link]
-
Dykstra, K. M., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Constable, E. C., & Housecroft, C. E. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. [Link]
-
Zhao, Z., et al. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics. [Link]
-
Royal Society of Chemistry. (2014). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
- Google Patents. (n.d.). US4256894A - Preparation of chlorinated pyridines.
-
ResearchGate. (n.d.). Chlorination and bromination of pyridine. ResearchGate. [Link]
-
Bera, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]
-
Kumar, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wang, T., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology. [Link]
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bipyridine. Wikipedia. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Detecting Pyridine. ATSDR. [Link]
-
Janiak, C., et al. (1997). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry. [Link]
- Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu. [Link]
-
Fernandes, A. R., et al. (2022). Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards. Chemosphere. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine | ESD Publications [esdpubs.nasa.gov]
- 7. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Re-evaluating pyridine’s role in chlorination reaction | Research | Chemistry World [chemistryworld.com]
- 16. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Welcome to the dedicated technical support guide for the purification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target molecule with high purity and yield.
Introduction to Purification Challenges
This compound presents a unique set of purification challenges stemming from its trifunctional nature: a basic pyridine ring, a polar hydroxymethyl group, and a labile dimethoxymethyl (acetal) group. These features can lead to issues such as peak tailing during chromatography, co-elution with impurities, and degradation of the target molecule under inappropriate conditions. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Issue 1: My compound is streaking or showing severe tailing during silica gel column chromatography.
-
Question: I'm running a flash column on silica gel with a standard ethyl acetate/hexane gradient, but my compound is smearing down the column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
-
Answer: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom of the pyridine ring strongly and sometimes irreversibly interacts with the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to the observed streaking and poor peak shape.
Here are several effective solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common choice. The triethylamine will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing it to elute with a much-improved peak shape. Alternatively, a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) can also be effective when used in the mobile phase.[1]
-
Switch to a Different Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your downstream applications, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[1] Start with neutral alumina and a similar solvent system as you would for silica, and optimize from there.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent option. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
-
Table 1: Comparison of Stationary Phases for Purifying Basic Heterocycles
-
| Stationary Phase | Advantages | Disadvantages | Recommended For |
| Silica Gel | Inexpensive, widely available, good for moderately polar compounds. | Acidic nature causes tailing with basic compounds. | General purpose, especially with basic modifiers. |
| Alumina | Basic or neutral options available, good for basic compounds. | Can have different selectivity than silica, may be less readily available. | Compounds that show strong tailing on silica. |
| Reversed-Phase (C18) | Excellent for removing non-polar impurities, good peak shapes for many compounds. | May not retain very polar compounds, requires aqueous mobile phases. | Compounds with some hydrophobic character. |
Issue 2: My final product shows an extra peak in the NMR, and the mass spec suggests the loss of a methoxy group.
-
Question: After purification, my NMR spectrum shows a new aldehyde proton signal (~9-10 ppm) and my mass spectrum has a peak corresponding to the loss of 32 Da. What is this impurity and how did it form?
-
Answer: This is a strong indication that the dimethoxymethyl group has been hydrolyzed to the corresponding aldehyde, 2-chloro-3-formyl-4-(hydroxymethyl)pyridine. The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but is readily cleaved under acidic conditions in the presence of water.[2][3]
Diagram 1: Hydrolysis of the Dimethoxymethyl Group
Caption: Acid-catalyzed hydrolysis of the acetal to an aldehyde.
Prevention and Troubleshooting:
-
Avoid Acidic Conditions: Ensure all your solvents and reagents are neutral or slightly basic. If you performed an acidic aqueous workup, make sure to thoroughly neutralize the solution with a base like sodium bicarbonate before extraction.
-
Check Your Silica Gel: Some grades of silica gel can be quite acidic. If you suspect this is the issue, you can either use the basic modifier approach described in Issue 1, or switch to neutral alumina.
-
Purification of the Mixture: If hydrolysis has already occurred, you can often separate the aldehyde impurity from your desired alcohol using column chromatography. The aldehyde is typically more polar than the starting acetal. A carefully optimized gradient of ethyl acetate in hexanes or dichloromethane in methanol should allow for separation.
-
Issue 3: My compound is a persistent oil and won't crystallize.
-
Question: I have a chromatographically pure product, but I can't get it to solidify. It remains a thick oil even after prolonged drying under high vacuum. How can I induce crystallization?
-
Answer: The inability to crystallize is common for compounds with conformational flexibility or for those containing minor impurities that inhibit lattice formation.
Protocol 1: Inducing Crystallization
-
Solvent Selection: The key is to find a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
-
Start with small-scale solubility tests. Place a few milligrams of your oil in several different vials and add a few drops of various solvents (e.g., hexanes, diethyl ether, ethyl acetate, toluene, isopropanol).
-
Look for a solvent that dissolves the oil upon heating but in which the compound becomes insoluble upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve your oil in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to oiling out rather than crystallization.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites.
-
If scratching doesn't work, add a "seed crystal" of the pure compound if you have one.
-
If all else fails, cool the solution in an ice bath or refrigerator.
-
-
Co-solvent System: If a single solvent doesn't work, try a co-solvent system. Dissolve the oil in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities I should be looking for from the synthesis of this compound?
-
A1: Based on common synthetic routes for substituted pyridines, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Over-chlorinated byproducts: Dichlorinated or trichlorinated pyridine species can form if chlorination steps are not well-controlled.[5]
-
Hydrolysis Product: As discussed in Issue 2, the corresponding aldehyde (2-chloro-3-formyl-4-(hydroxymethyl)pyridine) is a very common impurity if the compound is exposed to acid.
-
Isomers: Depending on the synthetic route, positional isomers may be formed.[6]
-
-
-
Q2: What is the best way to store this compound?
-
A2: Given the potential for hydrolysis of the dimethoxymethyl group, it is best to store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen) if possible. Avoid storing it in acidic conditions or in solvents that may contain acidic impurities.
-
-
Q3: Can I use reverse-phase HPLC for purity analysis?
-
A3: Yes, reverse-phase HPLC is an excellent tool for assessing the purity of your compound. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol. To ensure good peak shape, it is advisable to add a modifier to the mobile phase. A small amount of a volatile acid like formic acid or trifluoroacetic acid (0.1%) is often used, but be mindful that prolonged exposure of your bulk sample to acidic conditions should be avoided. A basic modifier like ammonium acetate can also be used.[2]
-
Diagram 2: General Purification Workflow
Caption: A typical workflow for the purification of the target compound.
References
-
Jain, D., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 533-539. [Link]
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Google Patents.
-
Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(1), 133-139. [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012). Google Patents.
-
Recrystallization. (2020, January 10). YouTube. Retrieved January 16, 2026, from [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024). PubMed. Retrieved January 16, 2026, from [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). Google Patents.
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 16, 2026, from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
-
Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Retrieved January 16, 2026, from [Link]
-
Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Pyridine methanol chlorinations. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Retrieved January 16, 2026, from [Link]
- Preparation of pyridinemethanol. (1985). Google Patents.
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
- Method of preparing 2-chloro-pyridinemethanol. (1994). Google Patents.
- Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
Sources
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- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Welcome to the technical support resource for (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this molecule, particularly under acidic and basic experimental conditions.
Section 1: Chemical Stability Profile
This compound is a multifunctional pyridine derivative. Its reactivity is primarily governed by three key structural features: the 2-chloropyridine ring , the primary alcohol (-CH₂OH), and, most critically, the dimethoxymethyl group , which is a dimethyl acetal.
The acetal functional group is highly sensitive to acidic conditions, under which it readily hydrolyzes to the corresponding aldehyde.[1][2][3] Conversely, acetals are generally robust and stable in neutral to strongly basic environments.[4] The 2-chloropyridine moiety, being an electron-deficient aromatic system, can be susceptible to nucleophilic aromatic substitution, while the primary alcohol can undergo standard alcohol reactions.
Table 1: Summary of Stability under Various Conditions
| Condition | Stability of Dimethoxymethyl Acetal | Potential Reactivity of Chloropyridine/Alcohol | Key Considerations |
| Strongly Acidic (pH < 4) | Highly Unstable: Rapid hydrolysis to aldehyde. | Pyridine nitrogen is protonated. | Avoid aqueous strong acids (e.g., HCl, H₂SO₄, TFA) unless acetal cleavage is intended. |
| Mildly Acidic (pH 4-6) | Moderate to Low Stability: Prone to slow hydrolysis. | Protonation of pyridine nitrogen. | Use buffered systems or aprotic/anhydrous conditions. Monitor reactions closely for byproduct formation. |
| Neutral (pH ≈ 7) | Generally Stable. | Stable. | Ideal for storage and many reaction types. Note that silica gel can be slightly acidic. |
| Basic (pH > 8) | Highly Stable. | The 2-chloro position is susceptible to displacement by strong nucleophiles. The alcohol can be deprotonated by strong bases. | Acetal is an excellent protecting group under basic conditions.[4] Choose non-nucleophilic bases if substitution at C2 is not desired. |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Q1: My reaction under acidic conditions (e.g., using TsOH or acetic acid) resulted in a low yield of my desired product and the formation of a major, more polar byproduct. What is happening and how can I prevent it?
A1: The most likely cause is the acid-catalyzed hydrolysis of the dimethoxymethyl (acetal) group to the corresponding aldehyde. Acetals are used as protecting groups for carbonyls precisely because this transformation is facile under acidic conditions.[2][3] The resulting aldehyde is a different chemical entity with altered reactivity and polarity, leading to the observations you described.
Causality: The mechanism involves protonation of one of the acetal's oxygen atoms by the acid catalyst. This creates a good leaving group (methanol), which is eliminated to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water, followed by deprotonation, yields a hemiacetal, which rapidly equilibrates to the final aldehyde product.
Solutions:
-
Switch to Non-Aqueous or Milder Acidic Conditions: If your reaction requires an acid catalyst but the acetal must remain intact, consider using milder, often non-aqueous, acid sources like pyridinium p-toluenesulfonate (PPTS) or solid-supported acids such as Amberlyst-15, which can provide localized acidity with fewer side reactions.[5]
-
Employ Lewis Acid Catalysis: Certain Lewis acids can catalyze reactions without being strong enough Brønsted acids to cleave the acetal. Test catalysts like ZnCl₂, Sc(OTf)₃, or In(OTf)₃ under anhydrous conditions.[6]
-
Strictly Anhydrous Conditions: Ensure your reaction is completely free of water, as water is the nucleophile that ultimately drives the hydrolysis. Use freshly distilled solvents and flame-dried glassware.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
Q2: I am attempting a reaction using a strong base like sodium hydroxide, and I am observing an unexpected substitution product instead of my target molecule. Is the compound unstable to base?
A2: The dimethoxymethyl acetal group is very stable under basic conditions.[2] However, the 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when heated or with potent nucleophiles. In your case, the hydroxide ion (OH⁻) is acting as a nucleophile and displacing the chloride to form the corresponding 2-hydroxypyridine derivative.
Solutions:
-
Use a Non-Nucleophilic Base: If the goal is simply deprotonation (e.g., of the primary alcohol), switch to a sterically hindered, non-nucleophilic base. Examples include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
-
Control the Temperature: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) can often prevent the undesired substitution while allowing the intended reaction to proceed.
-
Limit Exposure Time: Minimize the reaction time to only what is necessary for the desired transformation, as prolonged exposure to the basic nucleophile will favor the substitution byproduct.
Q3: During purification by silica gel column chromatography, I noticed smearing/streaking of my product and the appearance of a new, more polar spot on the TLC plate. What is causing this degradation?
A3: Standard silica gel is slightly acidic (pH ≈ 4-5) and contains variable amounts of bound water. This environment is sufficiently acidic to cause the slow hydrolysis of the dimethoxymethyl acetal on the column. The continuous exposure of the compound to the silica surface as it travels down the column leads to the formation of the more polar aldehyde, which results in streaking and the appearance of a new spot.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Work Quickly: Pack and run the column as efficiently as possible to minimize the compound's residence time on the stationary phase.
-
Alternative Purification: If possible, purify the compound by other means, such as recrystallization or distillation, to avoid this issue altogether.
Section 3: Key Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Deprotection to (2-Chloro-4-(hydroxymethyl)nicotinaldehyde)
This protocol demonstrates how to intentionally and cleanly hydrolyze the acetal to the aldehyde.
-
Setup: Dissolve this compound (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product aldehyde will be a more polar spot (lower Rf) than the starting acetal. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified further if necessary.
Protocol 2: Stability Test Under Reaction Conditions
This is a self-validating check to perform before committing your entire batch of material to a new reaction.[7]
-
Control Sample: Dissolve a small amount of your starting material in the reaction solvent and spot it on a TLC plate.
-
Test Sample: In a small vial, dissolve a similar amount of the starting material in the reaction solvent and add the specific acid or base you intend to use.
-
Monitor: Let the test vial stir under the proposed reaction conditions (e.g., room temperature for 30 minutes). Take a sample from the vial and spot it on the same TLC plate as the control.
-
Analyze: Develop the TLC plate. If a new spot appears or the original spot diminishes in the test lane compared to the control, your compound is not stable under those specific conditions.[7]
Section 4: Visualizations and Workflows
Diagram 1: Acid-Catalyzed Hydrolysis of the Dimethoxymethyl Group
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Logic for diagnosing stability issues.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep it away from acidic vapors to prevent degradation over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q: How can I analyze the purity and detect degradation of this compound? A: Purity can be assessed using standard techniques like ¹H NMR, LC-MS, and elemental analysis. For detecting degradation, ¹H NMR is particularly useful as the hydrolysis product (aldehyde) will show a characteristic peak around 9-10 ppm, while the acetal's methoxy groups (-OCH₃) will have a singlet around 3.3-3.5 ppm that diminishes. LC-MS is also excellent for detecting the appearance of the lower molecular weight aldehyde byproduct.
Q: If the dimethoxymethyl group is too unstable for my synthetic route, what are some alternative protecting groups for the aldehyde? A: If you require greater acid stability, a cyclic acetal, such as a 1,3-dioxolane (formed with ethylene glycol) or a 1,3-dioxane (formed with 1,3-propanediol), is generally more robust towards hydrolysis than an acyclic dimethyl acetal. For extreme cases, a dithioacetal (formed with a dithiol) offers excellent stability to both acid and base, though deprotection requires different methods (e.g., using HgCl₂ or an oxidizing agent).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763647, (2-Chloropyridin-3-yl)methanol. PubChem. [Link]
-
Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893. [Link]
-
Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Synthetic Communications, 34(21), 3985-3992. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Angewandte Chemie International Edition, 46(45), 8587-8589. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Wikipedia contributors. (2023). 2-Chloropyridine. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Tutor. (2020). Acetals as Protecting Groups. YouTube. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester Chemistry Guides. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7977, 2-Chloropyridine. PubChem. [Link]
-
Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie Safety Data Sheet. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
ResearchGate. (2022). Pyridine methanol chlorinations. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
Sources
- 1. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 7. How To [chem.rochester.edu]
Technical Support Center: Synthesis and Purification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Welcome to the technical support center for the synthesis and purification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity. Our recommendations are grounded in established chemical principles and supported by relevant literature.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
You've completed the synthesis, but the isolated yield of this compound is significantly lower than expected, or you've isolated no product at all.
Potential Causes and Solutions:
-
Incomplete Reduction of the Aldehyde/Ester Precursor: The final step in many synthetic routes to pyridyl methanols involves the reduction of a corresponding aldehyde or ester. If this reduction is incomplete, your yield will suffer.
-
Causality: The reactivity of the reducing agent, reaction temperature, and time are critical factors. Sodium borohydride (NaBH₄) is a common choice for this transformation, but its reactivity can be influenced by the solvent and temperature.
-
Solution:
-
Verify Reducing Agent Activity: Ensure your sodium borohydride is fresh and has been stored in a desiccator.
-
Optimize Reaction Conditions: The reduction is typically performed in a protic solvent like methanol or ethanol at a low temperature (0 °C to room temperature) to control the reaction rate and prevent side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.
-
Consider a Stronger Reducing Agent: If NaBH₄ proves ineffective, a more powerful reducing agent like Lithium Aluminum Hydride (LAH) could be used. However, LAH is much more reactive and requires strictly anhydrous conditions and careful handling.
-
-
-
Loss of Product During Work-up and Extraction: The product, being a polar molecule, might have significant solubility in the aqueous phase, leading to losses during extraction.
-
Causality: The partitioning of the product between the organic and aqueous layers during extraction is dependent on its polarity and the choice of extraction solvent.
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.[1]
-
Back-Extraction: If the product is suspected to be in the aqueous layer, you can try to back-extract it with a different organic solvent.
-
-
-
Sub-optimal Reaction Conditions in Preceding Steps: The overall yield is a product of the yields of each step. Issues in earlier steps of a multi-step synthesis will cascade.
-
Causality: Each reaction in the synthesis sequence (e.g., chlorination, formylation, acetal formation) has its own set of optimal conditions (temperature, solvent, catalyst, reaction time).
-
Solution:
-
Review and Optimize Each Step: Carefully review the reaction conditions for each step of your synthesis. For instance, in the synthesis of related substituted pyridines, temperature control has been shown to be crucial for maximizing yield.[2]
-
Isolate and Characterize Intermediates: If possible, isolate and characterize the intermediates at each stage of the synthesis. This will help you pinpoint the specific step that is failing.
-
-
Problem 2: Presence of a Major Impurity with a Carbonyl Peak in IR or a Signal around 9-10 ppm in ¹H NMR
Your final product is contaminated with a significant impurity that shows analytical data consistent with an aldehyde.
Potential Cause and Solution:
-
Hydrolysis of the Dimethoxymethyl Acetal Group: The dimethoxymethyl group is an acetal, which is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde, especially in the presence of water.
-
Causality: The work-up procedure or purification conditions (e.g., silica gel chromatography with a slightly acidic eluent) can introduce enough acidity to cause hydrolysis. The pyridine nitrogen, when protonated, can also increase the susceptibility of the acetal to hydrolysis.
-
Solution:
-
Neutral or Basic Work-up: During the work-up, use a mild base like sodium bicarbonate or a phosphate buffer to neutralize any residual acid. Ensure all aqueous washes are neutral or slightly basic.
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions, especially during purification. Use dry solvents and store the compound under an inert atmosphere.
-
Purification Method Modification:
-
Neutralized Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base like triethylamine to neutralize acidic sites.
-
Alternative Purification: Recrystallization or distillation under reduced pressure (if the compound is thermally stable) can be alternatives to chromatography that avoid acidic conditions.
-
-
-
Problem 3: Difficult Purification and Multiple Spots on TLC
You are struggling to obtain a pure product, and TLC analysis shows multiple spots, indicating a mixture of compounds.
Potential Causes and Solutions:
-
Formation of Isomeric Byproducts: The synthesis of polysubstituted pyridines can often lead to the formation of isomers if the directing effects of the substituents are not well-controlled.
-
Causality: The sequence of introducing the chloro, dimethoxymethyl, and hydroxymethyl groups is critical. For instance, chlorination of a substituted pyridine can sometimes yield a mixture of isomers.
-
Solution:
-
Strategic Synthesis Design: Carefully plan the synthetic route to ensure high regioselectivity at each step. It is often advantageous to introduce the substituents in a specific order to leverage their directing effects.
-
High-Resolution Chromatography: If isomeric byproducts are formed, high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system may be necessary to separate them.
-
-
-
Incomplete Reactions or Presence of Starting Materials: If reactions are not driven to completion, the crude product will be a mixture of starting materials, intermediates, and the final product.
-
Causality: Insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of catalysts can lead to incomplete conversions.
-
Solution:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting material before proceeding with the work-up.
-
Stoichiometry and Reagent Purity: Verify the purity of your starting materials and reagents. Ensure the stoichiometry is correct, and consider using a slight excess of a key reagent if it is prone to degradation.
-
-
-
Degradation of the Product: The target molecule may be unstable under certain conditions.
-
Causality: 2-Chloropyridine derivatives can be susceptible to nucleophilic substitution, and the presence of a hydroxymethyl group could potentially lead to side reactions.[3]
-
Solution:
-
Mild Reaction and Purification Conditions: Use mild reaction conditions and avoid excessive heat. During purification, work quickly and avoid prolonged exposure to air or light.
-
Proper Storage: Store the purified product at a low temperature, under an inert atmosphere, and protected from light.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common strategy for synthesizing polysubstituted pyridines involves a stepwise functionalization of the pyridine ring. A plausible, though not definitively published, route could be:
-
Starting Material: A suitable starting material would be a pre-functionalized pyridine, for example, 2-chloro-3-methyl-4-nitropyridine N-oxide.
-
Introduction of the Dimethoxymethyl Group: The methyl group at the 3-position could be oxidized to an aldehyde, which is then protected as a dimethoxymethyl acetal.
-
Reduction of the Nitro Group and Conversion to Hydroxymethyl: The nitro group at the 4-position can be reduced to an amino group, which can then be converted to a hydroxymethyl group via a Sandmeyer-type reaction or other functional group transformations.
-
Deoxygenation of the N-oxide: The N-oxide can be removed in a final step.
This is a hypothetical route, and the specific reagents and conditions would need to be optimized.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing purity and quantifying impurities.[4][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a good starting point.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. LC-MS is particularly useful for identifying the molecular weights of impurities.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., O-H stretch for the alcohol, C-O stretches for the acetal) and the absence of others (e.g., C=O stretch from the aldehyde impurity).
Q3: What are the recommended storage conditions for this compound?
Given the potential for hydrolysis of the acetal and the reactivity of the 2-chloropyridine moiety, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (-20°C or -80°C) to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, as some pyridine derivatives can be light-sensitive.
-
Moisture: Store in a tightly sealed container in a desiccator to prevent moisture absorption, which could lead to hydrolysis of the dimethoxymethyl group.
Q4: Are there any specific safety precautions I should take when working with this compound?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for any known hazards.
Experimental Protocols & Data
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reduction | Verify reducing agent activity, optimize reaction time/temp, monitor with TLC. |
| Product loss during work-up | Saturate aqueous phase with brine, perform multiple extractions. | |
| Aldehyde Impurity | Hydrolysis of dimethoxymethyl acetal | Use neutral or basic work-up, pre-treat silica gel with a base. |
| Multiple Spots on TLC | Isomeric byproducts | Optimize synthetic route for regioselectivity, use high-resolution chromatography. |
| Incomplete reactions | Monitor reactions to completion with TLC/LC-MS. | |
| Product degradation | Use mild conditions, store purified product properly. |
Protocol: General Procedure for the Reduction of a Pyridyl Aldehyde/Ester
This is a general protocol based on the reduction of similar compounds and should be adapted and optimized for your specific substrate.[1]
-
Dissolve the Starting Material: Dissolve the pyridyl aldehyde or ester (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the Reaction: Cool the flask to 0 °C in an ice bath.
-
Add Reducing Agent: Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Quench the Reaction: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add water and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing and resolving low product yield.
Diagram 2: Hydrolysis of the Dimethoxymethyl Acetal
Caption: Equilibrium between the desired product and its aldehyde impurity.
References
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Behrman, E. J. (2018). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C, 74(Pt 12), 1735–1742. [Link]
-
Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry. [Link]
-
Wang, Z., et al. (2015). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Tetrahedron Letters, 56(34), 4975-4978. [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Reddy, T. S., et al. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]
-
(2-Chloropyridin-3-yl)methanol PubChem entry. National Center for Biotechnology Information. [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. (2013). [Link]
-
Venugopal, N., et al. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
-
Zipse, H., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430. [Link]
-
Gök, Y., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(4), 547-558. [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]
-
Timári, I., et al. (2020). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry, 85(15), 9636-9646. [Link]
-
Brown, P. N., et al. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 13(11), 1123. [Link]
-
Mihara, H., Watanabe, Y., & Konno, H. (2021). Preparation of Pyridine Derivatives from the Corresponding 5-Acetal-1-Carbonyl Compounds by Acid Promoted Cyclization. Heterocycles, 102(7), 1314-1329. [Link]
-
Abel, E. W., et al. (1996). Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (15), 3041-3047. [Link]
-
EP 0627421 B1 - Method of preparing 2-chloro-pyridinemethanol. European Patent Office. [Link]
-
Falck, J. R., et al. (2018). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 23(10), 2465. [Link]
-
Wu, H. L., et al. (2005). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 439-445. [Link]
-
Li, R., et al. (2018). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593. [Link]
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
Sources
- 1. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
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Suzuki-Miyaura Coupling of Pyridine Derivatives: A Technical Troubleshooting Guide
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often temperamental transformation. Here, we address common pitfalls in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Introduction: The "Pyridine Problem" in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] However, the inclusion of pyridine moieties introduces a unique set of challenges often referred to as the "2-pyridyl problem".[3][4] These issues stem from the electronic properties of the pyridine ring and the stability of the organoboron reagents. This guide will dissect these problems and offer field-proven solutions.
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Yield
Q1: I'm not getting any of my desired coupled product. What are the most common reasons for complete reaction failure?
A1: Complete failure of a Suzuki-Miyaura coupling involving pyridine derivatives can often be traced back to a few critical factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[5][6] This is particularly problematic with 2-substituted pyridines.
-
Protodeboronation of the Boronic Acid/Ester: Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol) to return the starting pyridine.[7][8] This side reaction consumes your nucleophilic partner before it can participate in the cross-coupling.
-
Incorrect Choice of Base: The base plays a crucial role in the transmetalation step. An inappropriate base can either be too weak to facilitate the reaction or too strong, leading to decomposition of the starting materials or catalyst.
Q2: My reaction is sluggish and gives low yields. How can I optimize the conditions?
A2: Low yields are a common frustration. Here’s a systematic approach to optimization:
1. Catalyst and Ligand Selection:
-
For pyridine substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[9]
-
Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst inhibition. Ligands like XPhos, SPhos, and RuPhos have shown great success in challenging couplings.[10][11]
-
N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability.[11]
2. Base Selection:
-
The choice of base is critical and often substrate-dependent.
-
Potassium phosphate (K₃PO₄) is a frequently used base that is effective in many cases.[1][12]
-
For sterically hindered substrates, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[13]
-
The presence of a small amount of water can be beneficial, especially when using phosphate bases, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[12][14]
3. Solvent Choice:
-
Anhydrous solvents like dioxane, toluene, or THF are commonly used.[2]
-
A biphasic system with water can sometimes be advantageous, particularly for the solubility of the base.[2]
4. Temperature:
-
Many Suzuki couplings with pyridines require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Issue 2: The Unstable Pyridylboronic Acid
Q3: My 2-pyridylboronic acid seems to be decomposing before the reaction is complete. How can I address this instability?
A3: The instability of 2-pyridylboronic acids is a major hurdle.[7][15][16] Here are several strategies to mitigate this "2-pyridyl problem":[3][4]
-
Use of Boronic Esters: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than the corresponding boronic acids.[15][16] MIDA boronates, in particular, offer the advantage of a "slow release" of the boronic acid under the reaction conditions, which can minimize decomposition.[15]
-
In Situ Generation: Instead of isolating the unstable boronic acid, it can be generated in situ from the corresponding halopyridine via a lithium-halogen exchange or Miyaura borylation, followed by immediate coupling.
-
Use of Additives: Copper(I) salts have been shown to promote the cross-coupling of 2-pyridylboronates, possibly by facilitating a C-B to C-Cu transmetalation.[16]
-
Alternative Nucleophiles: If boronic acids prove too problematic, consider alternative nucleophiles like pyridyltrifluoroborates or pyridylsilanolates. Pyridine-2-sulfinates have also emerged as highly effective coupling partners, circumventing many of the issues associated with boronates.[17]
Issue 3: Competing and Side Reactions
Q4: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?
A4: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often a sign of issues with the oxidative addition or transmetalation steps.
-
Ensure Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Optimize Catalyst and Ligand: A well-chosen ligand can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.
Q5: I'm seeing byproducts from reactions involving my phosphine ligands. How can I avoid this?
A5: In some cases, the aryl groups from phosphine ligands can participate in the coupling reaction, leading to undesired phenylated byproducts. This is more common with electron-rich phosphines.
-
Ligand Choice: If this is a persistent issue, consider switching to a ligand with less reactive aryl groups or to a different class of ligands, such as N-heterocyclic carbenes.
-
Precatalysts: Using a well-defined palladium precatalyst can sometimes minimize side reactions compared to generating the active catalyst in situ from a palladium source and a separate ligand.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Challenging Pyridine Couplings
| Challenge | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Catalyst Inhibition | 2-Halopyridine | Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Boronic Acid Instability | 2-Pyridylboronic Ester | Aryl Halide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 90 |
| Steric Hindrance | 2-Bromo-6-methylpyridine | 2-Methylphenylboronic Acid | [Pd(allyl)Cl]₂ / RuPhos | KOtBu | Dioxane | 110 |
| Electron-Deficient | 2-Chloro-5-nitropyridine | Phenylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 80 |
General Protocol for a Challenging Suzuki-Miyaura Coupling of a 2-Halopyridine
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halopyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Challenges
The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle with pyridine pitfalls.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting.
References
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 68(14), 5394–5397. [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20796-20813. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
-
Fawcett, A., & Lloyd-Jones, G. C. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 14885. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.[Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Wikipedia. (n.d.). Protodeboronation.[Link]
-
ResearchGate. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.[Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.[Link]
-
Wikipedia. (n.d.). Boronic acid.[Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]
-
Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Xu, G., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(20), 4568–4571. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164–171. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Wikipedia. (n.d.). Suzuki reaction.[Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling.[Link]
- Google Patents. (n.d.).
-
Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787–1789. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Semantic Scholar. (n.d.). A General Solution for the 2-Pyridyl Problem.[Link]
-
Thomas, S. P., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 2(11), 2373–2377. [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid.[Link]
-
Reeve, T. B., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(1), 125-130. [Link]
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.[Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.[Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.[Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Welcome to the technical support center for (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and use of this compound in experimental settings. Below you will find a series of frequently asked questions and troubleshooting guides structured to address specific degradation pathways and provide actionable solutions.
Section 1: Acetal Group Instability and Troubleshooting
The dimethoxymethyl group is an acetal, which is sensitive to acidic conditions. This is a primary source of degradation if not handled properly.
FAQ 1: I'm observing a new, more polar spot on my TLC/peak in my HPLC after dissolving the compound in an acidic buffer. What is happening?
Answer: You are likely observing the hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde, (2-chloro-4-(hydroxymethyl)nicotinaldehyde). Acetals are stable under neutral to basic conditions but readily hydrolyze in the presence of acid. The reaction is catalyzed by protons (H+), which protonate one of the methoxy groups, turning it into a good leaving group (methanol). Subsequent attack by water completes the hydrolysis to form the aldehyde. The resulting aldehyde is more polar than the starting acetal, which explains the new spot/peak with a shorter retention time on reverse-phase HPLC or a lower Rf on normal-phase TLC.
Troubleshooting Guide: Acetal Hydrolysis
Issue: Appearance of aldehyde impurity, confirmed by analytical techniques (e.g., NMR, MS).
Root Cause Analysis:
-
pH of the solvent/reaction mixture: Use of acidic buffers (e.g., citrate, acetate below pH 6) or adventitious acid impurities in solvents.
-
Lewis acids: Presence of metal salts (e.g., MgCl₂, ZnCl₂) that can catalyze acetal cleavage.
-
Storage: Improper storage of the compound in a non-inert atmosphere, allowing for the absorption of acidic gases (e.g., CO₂) and moisture.
Preventative Measures & Solutions:
-
pH Control: Maintain a pH of 7 or higher in all aqueous solutions. Use buffers such as phosphate, HEPES, or borate in the neutral to slightly basic range.
-
Solvent Purity: Use high-purity, anhydrous solvents when possible. If an acidic reaction step is necessary, it should be performed at low temperatures and for the shortest possible duration.
-
Quenching Reactions: If the compound is used in a reaction that generates acid, quench the reaction mixture with a mild base (e.g., sodium bicarbonate solution) promptly upon completion.
Protocol 1: Monitoring Acetal Hydrolysis by HPLC
This protocol provides a general method to monitor the stability of this compound in a given solution.
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile.
-
Test Solution: Dilute the stock solution into the aqueous buffer or reaction mixture of interest to the final working concentration.
-
Time-Point Analysis: Immediately inject a sample (t=0) into the HPLC system. Continue to take injections at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water (Note: this is acidic and will promote hydrolysis, adjust to 0.1% NH4OH in water for stability studies)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
-
Data Analysis: Compare the peak area of the parent compound and the newly formed aldehyde peak over time to determine the rate of degradation.
Section 2: Oxidation of the Methanol Group
The primary alcohol (methanol) group at the 4-position is susceptible to oxidation, which can lead to the formation of an aldehyde and subsequently a carboxylic acid.
FAQ 2: My compound seems to have degraded after being left in solution on the benchtop, exposed to air. What are the likely degradation products?
Answer: The primary alcohol group of your molecule is likely being oxidized by atmospheric oxygen. This oxidation would first form the corresponding aldehyde, (2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde). If the aldehyde is also unstable under these conditions, it could be further oxidized to the carboxylic acid, 2-chloro-4-(hydroxymethyl)nicotinic acid. Such oxidation reactions can be accelerated by light and the presence of trace metal impurities.
Troubleshooting Guide: Oxidation
Issue: Formation of aldehyde or carboxylic acid impurities upon exposure to air or oxidizing agents.
Root Cause Analysis:
-
Atmospheric Oxygen: Prolonged exposure of the compound in solution to air.
-
Oxidizing Reagents: Contamination with or intended use of oxidizing agents (e.g., peroxides, metal catalysts).[1][2]
-
Light Exposure: Photochemical oxidation can occur, especially with prolonged exposure to UV light.
Preventative Measures & Solutions:
-
Inert Atmosphere: When working with the compound in solution for extended periods, use an inert atmosphere (e.g., nitrogen or argon blanket).
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Storage: Store stock solutions in amber vials at low temperatures (-20°C or -80°C) and under an inert atmosphere.
-
Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be considered, but its compatibility with downstream applications must be verified.
Section 3: Reactivity of the 2-Chloro Group
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3]
FAQ 3: I am performing a reaction with a nucleophilic reagent and observing the loss of my starting material with the formation of a product that has lost the chlorine atom. Why is this happening?
Answer: The 2-position of a pyridine ring is electron-deficient, and the chlorine atom is a good leaving group, making it susceptible to attack by nucleophiles.[3][4] Common nucleophiles like amines, thiols, or even hydroxide at elevated temperatures can displace the chloride. The rate of this reaction is influenced by the strength of the nucleophile and the reaction conditions (temperature, solvent).
Troubleshooting Guide: Nucleophilic Substitution
Issue: Unintended displacement of the 2-chloro substituent.
Root Cause Analysis:
-
Presence of Nucleophiles: Use of nucleophilic reagents or solvents (e.g., primary/secondary amines, thiols).
-
High Temperatures: Reaction conditions at elevated temperatures can promote substitution even with weaker nucleophiles.
-
Basic Conditions: Strong bases can deprotonate weaker nucleophiles, increasing their reactivity.
Preventative Measures & Solutions:
-
Reagent Compatibility: Carefully consider the compatibility of all reagents in your reaction mixture. If a nucleophile is required for another part of the molecule, consider a protecting group strategy if the 2-chloro position needs to remain intact.
-
Temperature Control: Run reactions at the lowest possible temperature that allows for the desired transformation.
-
pH Management: Avoid highly basic conditions if a competing nucleophilic substitution is possible.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Sources
Technical Support Center: Catalyst Deactivation in Reactions with Pyidinyl Compounds
Welcome to the Technical Support Center dedicated to addressing the complex issue of catalyst deactivation in chemical reactions involving pyridinyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance and longevity in the presence of these ubiquitous nitrogen heterocycles. Our goal is to provide not just troubleshooting steps, but a deeper understanding of the underlying deactivation mechanisms to empower you to design more robust and efficient catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My reaction with a pyridine-containing substrate is sluggish or has completely stalled. What is the most likely cause?
A1: The most common culprit is catalyst poisoning by the pyridine nitrogen atom. The lone pair of electrons on the nitrogen atom makes pyridine a potent Lewis base, allowing it to coordinate strongly to the metal center of your catalyst.[1][2][3][4] This strong binding can block the active sites required for the catalytic cycle, effectively inhibiting or completely stopping the reaction.[1][3][5] The strength of this poisoning effect is often correlated with the basicity of the pyridine derivative; more electron-rich pyridines tend to be stronger poisons.[6][7]
Q2: How do substituents on the pyridine ring influence catalyst deactivation?
A2: Substituents have a significant impact on both the electronic and steric properties of the pyridine ring, which in turn affects its interaction with the catalyst.[1][6]
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, making the pyridine a stronger Lewis base and a more potent catalyst poison.[1][6][7] Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the nitrogen's basicity, potentially reducing its inhibitory effect.[1]
-
Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can physically hinder the pyridine from coordinating to the metal center.[1] This steric hindrance can be strategically employed to mitigate catalyst poisoning.
| Substituent Position | Electronic Effect | Steric Effect | Impact on Deactivation |
| 4-position | Strong electronic influence | Minimal steric hindrance | Deactivation primarily driven by basicity |
| 3-position | Moderate electronic influence | Minor steric hindrance | Mixed electronic and steric effects |
| 2,6-positions | Electronic influence | Significant steric hindrance | Steric hindrance can prevent poisoning |
Q3: Besides direct poisoning, what are other ways my catalyst can deactivate in the presence of pyridines?
A3: While direct poisoning is common, other deactivation pathways can also occur:
-
Formation of Inactive Catalyst Species: The catalyst can react to form stable, inactive complexes. A notable example is the formation of "flyover" dimers observed with some iron catalysts bearing pyridine-diimine ligands.[8][9][10]
-
Competitive Inhibition: The pyridine substrate, product, or even pyridine-based ligands can compete with the desired reactants for access to the catalyst's active site, leading to a decreased reaction rate.[1][11]
-
Coking: At elevated temperatures, organic molecules, including the pyridine compounds, can decompose and deposit carbonaceous materials on the catalyst surface, physically blocking active sites.[3][12]
-
Sintering: For heterogeneous catalysts, high reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[3]
-
Leaching: The active metal in a heterogeneous catalyst can dissolve into the reaction mixture. While sometimes catalytically active in solution, these leached species can be unstable and precipitate as inactive metal.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction (e.g., Suzuki, Heck) with a Pyridinyl Halide/Boronic Acid
This is a frequent challenge due to the strong coordination of the pyridine nitrogen to the palladium catalyst.
Caption: Troubleshooting workflow for cross-coupling reactions.
-
Ligand Selection: The choice of ligand is paramount.[13]
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can create a sterically hindered environment around the palladium center, preventing the pyridine nitrogen from coordinating.[13] N-heterocyclic carbene (NHC) ligands are also effective due to their strong sigma-donating properties which can promote the desired oxidative addition step.[13]
-
Action: Screen a panel of bulky phosphine and NHC ligands to identify the optimal one for your specific substrate.
-
-
Employ Advanced Precatalysts:
-
Rationale: In-situ generation of the active Pd(0) species from sources like Pd(OAc)₂ can be inefficient in the presence of pyridines. Pre-formed palladium precatalysts, such as the Buchwald G3 or G4 types, are designed to cleanly and rapidly generate the active catalyst.[13]
-
Action: Substitute your current palladium source with an equivalent molar amount of a commercially available Buchwald precatalyst.
-
-
Slow Addition of the Pyridine Coupling Partner:
-
Rationale: Maintaining a low concentration of the pyridine-containing substrate throughout the reaction can minimize its inhibitory effect on the catalyst.[13]
-
Action: Prepare a solution of the pyridine substrate and add it to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Issue 2: Incomplete or Failed Hydrogenation of a Pyridine Ring
Hydrogenation of pyridines to piperidines is often plagued by self-poisoning, where both the starting material and the product can inhibit the catalyst.[14]
Caption: Catalyst poisoning in pyridine hydrogenation.
-
Catalyst Screening:
-
Rationale: Different metals exhibit varying sensitivities to nitrogen poisoning. Rhodium and Ruthenium catalysts are often employed for pyridine hydrogenation, sometimes showing better tolerance than Palladium under specific conditions.[15][16][17] Bimetallic catalysts may also offer enhanced activity.[18]
-
Action: Screen different catalysts (e.g., Rh/C, Ru/C, Pt/C) and supports (e.g., Al₂O₃, C) to find the most robust system.
-
-
Optimize Reaction Conditions:
-
Rationale: Temperature and hydrogen pressure can significantly influence the reaction rate and the extent of deactivation. Higher pressures can sometimes overcome the inhibitory effects.
-
Action: Systematically vary the temperature and H₂ pressure. Start with milder conditions and gradually increase to find an optimal balance between reaction rate and catalyst stability.
-
-
Use of Acidic Additives:
-
Rationale: In some cases, adding a non-coordinating acid can protonate the pyridine nitrogen, reducing its ability to bind to the metal catalyst. However, this must be carefully controlled as the wrong acid or concentration can lead to other side reactions.
-
Action: If compatible with your substrate, screen weak acidic additives. Monitor for any undesired side reactions.
-
-
Catalyst Regeneration (for Heterogeneous Catalysts):
-
Rationale: If the deactivation is due to coking or reversible poisoning, regeneration may be possible.[3][12][19]
-
Action:
-
For coking: A controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures can remove carbon deposits.[12]
-
For reversibly bound poisons: Washing the catalyst with a suitable solvent or a mild acidic/basic solution might restore some activity.[19] Always consult the manufacturer's guidelines for regeneration procedures.
-
-
Advanced Diagnostics: Characterizing the Deactivated Catalyst
When troubleshooting proves difficult, characterizing the spent catalyst can provide invaluable insights into the deactivation mechanism.
| Analytical Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the elemental composition and chemical state of the catalyst surface. Can detect the presence of poisons and changes in the metal's oxidation state.[5] |
| Temperature Programmed Desorption (TPD) | Involves adsorbing pyridine onto the catalyst and then heating it while monitoring the desorbed molecules. This can quantify the number and strength of acid sites and binding sites for pyridine.[20] |
| Infrared (IR) Spectroscopy | Can be used to study the adsorption of pyridine on the catalyst surface, providing information about the nature of the interaction (e.g., Lewis vs. Brønsted acid sites).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can be used to probe the structure of the catalyst and identify the formation of inactive species.[21] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst nanoparticles on the support. Can be used to identify sintering (particle agglomeration). |
References
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- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine....
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ResearchGate. (n.d.). Study on catalyst deactivation kinetics of pyridine chlorination.
- ACS Publications. (n.d.). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.
- ResearchGate. (n.d.). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
- ScienceDirect. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Benchchem. (n.d.). Catalyst deactivation and recovery in 3,4-Diphenylpyridine synthesis.
- MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- ACS Publications. (2019). Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society.
- MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation.
- ACS Publications. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis.
- MDPI. (n.d.). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review.
- ACS Publications. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes.
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- Stoli Chem. (2020). Pyridine Chemisorption analysis service for characterisation of acid sites.
- PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation.
- ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
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- Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
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- PubMed. (2022). Cytotoxic Ruthenium(II) Complexes Containing a Dangling Pyridine: Selectivity for Diseased Cells Mediated by pH-Dependent DNA Binding.
- Wikipedia. (n.d.). Transition metal pyridine complexes.
- PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces.
- ACS Publications. (n.d.). CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions: A Combined Kinetic and Diffuse Reflectance Infrared Fourier Transform Spectroscopy–Mass Spectrometry Study. ACS Catalysis.
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- MDPI. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization.
- PubMed. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile.
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Technical Support Center: Purification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the purification of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol.
Introduction
This compound is a substituted pyridine derivative used as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API). This document outlines the primary challenges in purifying this compound and provides robust, field-proven protocols to achieve high purity.
A key structural feature of this molecule is the dimethoxymethyl group, which is an acetal. Acetals are known to be stable under neutral and basic conditions but are highly susceptible to acid-catalyzed hydrolysis.[1] This chemical property is the source of the most common impurity and dictates the necessary precautions during purification and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude sample?
A1: Impurities can arise from the synthetic route or from the degradation of the target molecule. Understanding the potential contaminants is the first step in designing an effective purification strategy.
Table 1: Common Impurities and Their Origins
| Impurity Name & Structure | Probable Source / Cause | Recommended Detection Method |
2-Chloro-3-formyl-4-(hydroxymethyl)pyridine ![]() | Acid-catalyzed hydrolysis of the dimethoxymethyl (acetal) group. This can occur during acidic reaction workups or chromatography on acidic stationary phases like standard silica gel.[1][2] | ¹H NMR: Aldehyde proton (~10 ppm), disappearance of methoxy signal (~3.3 ppm). HPLC: Emergence of a more polar peak. |
2-Chloro-3-formylpyridine ![]() | Incomplete reduction of the aldehyde if the 4-methanol group was synthesized via reduction. | ¹H NMR, HPLC, TLC (will have a different Rf). |
| Unreacted Starting Materials | Incomplete reaction. | TLC, HPLC, ¹H NMR. |
| Residual Solvents | Trapped solvents from reaction or workup (e.g., Methanol, Toluene, Ethyl Acetate). | ¹H NMR. |
| Water | Hygroscopic nature of pyridine compounds; incomplete drying. | Karl Fischer titration, ¹H NMR (broad peak in DMSO-d₆). |
Q2: My NMR analysis shows a peak around 10 ppm, suggesting an aldehyde. What happened?
A2: The presence of an aldehyde proton signal (~10 ppm) is a strong indicator of acetal hydrolysis. The dimethoxymethyl group is an acetal protecting group for the aldehyde at the 3-position. Under acidic conditions (e.g., acidic water wash, standard silica gel, or even acidic co-solvents), the acetal hydrolyzes back to the aldehyde and two equivalents of methanol.[3][4]
The mechanism involves protonation of one of the methoxy oxygens, converting it into a good leaving group (methanol). The resulting oxonium ion is then attacked by water, and a subsequent loss of the second methanol molecule yields the aldehyde.[1] This process is often the rate-determining step in acetal cleavage.[4]
To prevent this:
-
Ensure all workup steps are performed under neutral or slightly basic conditions (e.g., use a saturated NaHCO₃ wash instead of water).
-
Avoid purification on standard silica gel if possible, or neutralize it before use.
-
Use anhydrous solvents and store the compound under inert, dry conditions.
Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.
Q3: I'm seeing significant peak tailing during column chromatography. How can I get sharp, symmetrical peaks?
A3: Peak tailing is a very common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[5][6][7] The root cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[8][9] This creates a secondary, non-ideal retention mechanism that broadens the peak.
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is highly effective.[5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and allowing for a single, clean retention mechanism.[6][8]
-
Change of Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds. Use Brockmann activity II or III.
-
Treated Silica: You can pre-treat your silica gel by washing it with a solvent mixture containing triethylamine before packing the column.
-
-
Optimize pH (for HPLC): For reversed-phase HPLC, using a mobile phase buffered at a low pH (e.g., 2.5-4 with formic acid or ammonium formate) will protonate the pyridine, which can improve peak shape on modern, end-capped C18 columns.[10][11][12]
Experimental Protocols
Protocol 1: Flash Column Chromatography (with TEA suppression)
This protocol is designed to purify the title compound while preventing on-column degradation of the acid-sensitive acetal group.
-
Eluent Selection (TLC):
-
Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Prepare a test eluent by adding 1% triethylamine (TEA) to your chosen Hexane:EtOAc ratio (e.g., for 100 mL of 70:30 Hexane:EtOAc, add 1 mL of TEA).
-
The target Rf (retention factor) for the desired compound should be between 0.25 and 0.35 for optimal separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[13]
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure and begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Place the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Caption: General workflow for chromatographic purification.
Protocol 2: Recrystallization
Recrystallization is an excellent alternative if the compound is a solid and a suitable solvent system can be found. It avoids potential issues with acidic stationary phases.[14]
-
Solvent Screening:
-
The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]
-
Test small amounts of your crude material in various solvents. Good candidates to screen include: isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or DCM/hexane.[16][17]
-
-
Two-Solvent Recrystallization Procedure (Example: Ethyl Acetate/Hexane):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
While the solution is still hot, add the "bad" solvent (hexane) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[18]
-
If necessary, add one or two drops of the "good" solvent (ethyl acetate) to redissolve the cloudiness and ensure the solution is saturated.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold hexane.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Protocol 3: Purity Assessment by HPLC
A general reversed-phase HPLC method to assess the final purity of your compound.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the pyridine nitrogen, improving peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B. | A standard gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 270 nm | Pyridine rings typically absorb in this UV range. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | ~1 mg/mL in 50:50 Water:Acetonitrile | Ensure complete dissolution before injection. |
References
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. Available at: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Available at: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Available at: [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
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Hydrolysis of dimethoxymethylbenzene using various acid catalysts. (2015). ResearchGate. Available at: [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). YouTube. Available at: [Link]
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This compound. (n.d.). Autech Industry Co.,Limited. Available at: [Link]
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). PubMed Central. Available at: [Link]
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Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). PubMed Central. Available at: [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]
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Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (1999). Inter-Research Science Publisher. Available at: [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PubMed Central. Available at: [Link]
-
Separation of 2-Chloropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Available at: [Link]
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Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). ACS Omega. Available at: [Link]
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Recrystallization. (n.d.). University of California, Irvine. Available at: [Link]
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Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Available at: [Link]
-
General Acid Catalysed Hydrolysis of Benzaldehyde Aryl Methyl Acetals. (1972). ElectronicsAndBooks. Available at: [Link]
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-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Well-established mechanism of the hydrolysis of acetals and ketals. (2017). ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, influences its biological activity, and is a critical component of intellectual property and regulatory submissions. This guide provides a comprehensive, in-depth comparison of methodologies for the structural validation of the novel compound, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol.
This document moves beyond a simple listing of techniques. It is designed to provide a logical, self-validating workflow, explaining the causality behind experimental choices and offering insights into the interpretation of comparative data. We will explore the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) and supplement it with orthogonal techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. This multi-faceted approach ensures the highest level of confidence in the final structural assignment.
The Central Role of Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.[1][2] It provides precise information on bond lengths, bond angles, and stereochemistry, offering an unparalleled view of the molecule's structure.[1] The successful application of this technique, however, is critically dependent on the quality of the single crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: The journey to a crystal structure begins with the growth of high-quality single crystals. For this compound, a slow evaporation or vapor diffusion method is often a good starting point.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.
-
Transfer the solution to a small, clean vial.
-
For slow evaporation, cover the vial with parafilm and puncture a few small holes to allow for the slow escape of the solvent.
-
For vapor diffusion, place the vial in a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Allow the setup to stand undisturbed in a vibration-free environment for several days to weeks. The key is slow crystal growth to minimize defects.[3]
-
2. Crystal Selection and Mounting:
-
Under a polarizing microscope, select a transparent crystal with well-defined faces and no visible cracks or imperfections.[3]
-
The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm.[1][4]
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.[1]
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential solvent loss.
-
An X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1] This process generates a diffraction pattern.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map, and the structure is refined to achieve the best possible fit between the observed and calculated diffraction patterns.
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.
Orthogonal Validation: A Multi-Technique Approach
While SC-XRD provides a detailed solid-state structure, it is crucial to validate this structure with complementary techniques that probe the molecule's properties in different states (e.g., in solution) and confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[5][6] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between atoms.[7]
-
Data Analysis:
-
¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) provides information about the electronic environment of each proton. The integration of each signal gives the relative number of protons. The splitting pattern (multiplicity) reveals the number of neighboring protons.
-
¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbon atoms. The chemical shift provides information about the type of carbon (e.g., aromatic, aliphatic, carbonyl).
-
Workflow for Spectroscopic and Analytical Validation
Caption: Workflow for orthogonal validation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[9][10]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument will ionize the molecules and separate them based on their m/z ratio.
-
Data Analysis: The primary piece of information is the molecular ion peak ([M+H]⁺ or [M-H]⁻), which allows for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Elemental Analysis
Elemental analysis determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound.[11] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[12][13]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the pure, dry compound is required.
-
Data Acquisition: The sample is combusted in a furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Analysis: The mass percentages of C, H, and N are used to calculate the empirical formula.[14][15]
Comparative Data Summary
To validate the structure of this compound (Molecular Formula: C₉H₁₂ClNO₃; Molecular Weight: 217.65 g/mol ), the experimental data from each technique should be compared with the expected theoretical values.
| Analytical Technique | Parameter | Theoretical Value | Hypothetical Experimental Result | Conclusion |
| SC-XRD | Molecular Connectivity & Stereochemistry | N/A | 3D model with specific bond lengths and angles | Provides definitive solid-state structure |
| ¹H NMR | Chemical Shifts (δ, ppm) & Integration | Predicted values based on structure | Consistent with predicted spectrum | Confirms proton environments and ratios |
| ¹³C NMR | Number of Signals & Chemical Shifts (δ, ppm) | 9 unique carbon signals in predicted regions | 9 signals observed | Confirms the number of unique carbon atoms |
| HRMS (ESI+) | [M+H]⁺ (m/z) | 218.0584 | 218.0582 | Confirms molecular formula |
| Elemental Analysis | %C, %H, %N | C: 49.67%, H: 5.56%, N: 6.44% | C: 49.59%, H: 5.61%, N: 6.38% | Confirms empirical formula (C₉H₁₂ClNO₃) |
Logical Flow for Crystal Structure Validation
Caption: The logical progression from synthesis to a fully validated crystal structure.
Conclusion: The Power of a Holistic Approach
The structural validation of a novel compound like this compound demands a rigorous, multi-pronged analytical strategy. While Single-Crystal X-ray Diffraction provides the most detailed and unambiguous structural information, its findings must be corroborated by orthogonal techniques. NMR spectroscopy confirms the structure in solution, high-resolution mass spectrometry validates the molecular formula, and elemental analysis confirms the empirical formula. By integrating these methods, researchers can build a self-validating dossier of evidence, ensuring the scientific integrity of their findings and providing a solid foundation for further research and development.
References
-
Stoichiometry: Elemental Analysis . (n.d.). LibreTexts. Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds . (2012). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Structural elucidation by NMR(1HNMR) . (2018). SlideShare. Retrieved from [Link]
-
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A Comparative Guide to the Biological Activity of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol and Its Analogs
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The subject of this guide, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, represents a synthetically accessible pyridinol derivative with potential for diverse biological activities. The presence of a chlorine atom at the 2-position, a protected aldehyde at the 3-position (dimethoxymethyl group), and a hydroxymethyl group at the 4-position offers multiple points for structural modification, making it an intriguing candidate for drug discovery programs.
This guide provides a comparative analysis of the potential biological activities of this compound and its conceptual analogs. Due to the limited publicly available data on the specific biological profile of the title compound, this document will draw upon established structure-activity relationships (SAR) within the broader class of pyridine derivatives to project potential efficacy in key therapeutic areas. We will delve into the anticipated antimicrobial, cytotoxic, and enzyme-inhibiting properties, supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.
Structural Framework and Postulated Analogs
The core structure of this compound offers several avenues for analog design to explore and optimize biological activity. The key features include:
-
2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the pyridine ring and may play a role in binding to biological targets.
-
3-Dimethoxymethyl Group: This acetal serves as a protected form of a formyl (aldehyde) group. The aldehyde itself is a reactive functional group that can participate in various biological interactions. Analogs could explore the impact of the free aldehyde or other functional groups at this position.
-
4-Hydroxymethyl Group: The methanol moiety provides a site for potential hydrogen bonding and can be a key pharmacophoric feature.
To facilitate a meaningful comparative analysis, we propose a series of hypothetical analogs with systematic modifications at the 3-position, as this is a common site for derivatization in pyridine-based drug discovery.
Comparative Analysis of Potential Biological Activities
Based on the extensive literature on substituted pyridines, we can anticipate a range of biological activities for our target compound and its analogs. The following sections will explore these potential activities and the underlying rationale based on SAR principles.
Antimicrobial Activity
Chlorinated pyridine derivatives have a well-documented history of antimicrobial activity against a spectrum of bacterial and fungal pathogens.[3][4] The presence of the chloro-substituent is often crucial for this activity. The mechanism is thought to involve the inhibition of essential cellular processes in microorganisms.
Hypothetical Structure-Activity Relationship (SAR) for Antimicrobial Activity:
| Compound | R Group (at position 3) | Predicted Antimicrobial Activity | Rationale |
| Parent Compound | -CH(OCH₃)₂ | Moderate | The protected aldehyde may limit reactivity. |
| Analog 1 | -CHO | Potentially Higher | The free aldehyde can form Schiff bases with biological amines, potentially disrupting protein function. |
| Analog 2 | -CN | Potentially High | The cyano group is a strong electron-withdrawing group and has been associated with potent antimicrobial effects in heterocyclic compounds.[3] |
| Analog 3 | -COOH | Variable | The carboxylic acid introduces a negative charge, which could either enhance or hinder cell penetration and target interaction. |
Cytotoxic Activity
Many pyridine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Hypothetical Structure-Activity Relationship (SAR) for Cytotoxic Activity:
| Compound | R Group (at position 3) | Predicted Cytotoxic Activity (IC₅₀) | Rationale |
| Parent Compound | -CH(OCH₃)₂ | Moderate | The bulky protecting group might sterically hinder interaction with intracellular targets. |
| Analog 1 | -CHO | Potentially Higher | Aldehydes can be reactive towards cellular nucleophiles, leading to cytotoxicity. |
| Analog 2 | -CN | Potentially High | Nitrile-containing compounds have shown potent anticancer activity through various mechanisms.[6] |
| Analog 3 | -CONH₂ | Variable | The amide group can participate in hydrogen bonding and may influence target binding affinity. |
Enzyme Inhibition
The pyridine nucleus is a common scaffold in the design of enzyme inhibitors. For instance, various pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
Hypothetical Structure-Activity Relationship (SAR) for Acetylcholinesterase (AChE) Inhibition:
| Compound | R Group (at position 3) | Predicted AChE Inhibition (IC₅₀) | Rationale |
| Parent Compound | -CH(OCH₃)₂ | Low to Moderate | The size of the dimethoxymethyl group may not be optimal for fitting into the active site of AChE. |
| Analog 1 | -CHO | Moderate | The aldehyde could potentially form covalent bonds with residues in the active site. |
| Analog 2 | -C(=NOH)H (Oxime) | Potentially High | Oxime functionalities are known to be important for the reactivation of inhibited AChE and can also act as inhibitors. |
| Analog 3 | -CH₂NH₂ | Moderate | The primary amine can form key hydrogen bonds within the enzyme's active site. |
Experimental Protocols
To empirically validate the predicted biological activities, the following detailed experimental protocols are provided. These are standard, well-established methods in the fields of microbiology, cell biology, and biochemistry.
Synthesis of (2-Chloro-3-formylpyridin-4-yl)methanol (Analog 1)
A plausible synthetic route to the key aldehyde analog can be adapted from known procedures for similar pyridine derivatives.[5]
Caption: Synthetic workflow for Analog 1.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) in toluene dropwise, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (2-Chloro-3-formylpyridin-4-yl)methanol.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[5][9]
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity and inhibition.[10][11]
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In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive spectroscopic comparison of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, a substituted pyridine derivative of interest, with its structural analogues. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the spectroscopic signatures of this molecule and its relatives to provide a robust framework for its identification and characterization. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for unambiguous molecular structure determination.
The central challenge in characterizing complex organic molecules lies in the unique electronic and vibrational properties that arise from the specific arrangement of atoms and functional groups. Spectroscopic methods provide a window into these properties, allowing for a detailed mapping of the molecular architecture. In this guide, we will explore how the interplay of the chloro, dimethoxymethyl, and methanol substituents on the pyridine ring of our target compound gives rise to a distinct spectroscopic fingerprint.
Comparative Spectroscopic Analysis
The unequivocal identification of this compound necessitates a comparative approach, analyzing its spectra in the context of simpler, related compounds. This allows for the assignment of specific spectral features to individual structural motifs.
Molecular Structures Under Comparison
To facilitate a clear comparison, we will analyze the spectroscopic features of the target molecule alongside key structural fragments and analogues.
Figure 1. Molecular structures for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Spectroscopy Data
Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.
| Compound | Pyridine H (ppm) | -CH₂- (ppm) | -CH(O-)₂ (ppm) | -OCH₃ (ppm) |
| This compound | ~8.4 (d, 1H), ~7.5 (d, 1H) | ~4.8 | ~5.5 | ~3.4 (s, 6H) |
| 2-Chloropyridine[1] | ~8.4 (d, 1H), ~7.8 (t, 1H), ~7.4 (d, 1H), ~7.3 (t, 1H) | - | - | - |
| 4-Pyridinemethanol[2] | ~8.5 (d, 2H), ~7.3 (d, 2H) | ~4.7 | - | - |
| Benzaldehyde dimethyl acetal[3] | - | - | ~5.4 | ~3.3 (s, 6H) |
-
Analysis : The ¹H NMR spectrum of this compound is expected to show two distinct doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The presence of the electron-withdrawing chlorine atom at the 2-position and the bulky dimethoxymethyl and methanol groups will influence the chemical shifts of these protons. The benzylic protons of the methanol group will likely appear as a singlet around 4.8 ppm, while the acetal proton will be a singlet around 5.5 ppm. The six equivalent protons of the two methoxy groups are expected to appear as a sharp singlet around 3.4 ppm.[3]
¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.
| Compound | Pyridine C (ppm) | -CH₂- (ppm) | -CH(O-)₂ (ppm) | -OCH₃ (ppm) |
| This compound | ~158 (C-Cl), ~150, ~148, ~138, ~122 | ~62 | ~102 | ~53 |
| 2-Chloropyridine[1] | ~152 (C-Cl), ~149, ~139, ~124, ~122 | - | - | - |
| 4-Pyridinemethanol[2] | ~150 (2C), ~148, ~121 (2C) | ~63.5 | - | - |
| Benzaldehyde dimethyl acetal[3] | - | - | ~103 | ~53 |
-
Analysis : In the ¹³C NMR spectrum of the target molecule, the carbon attached to the chlorine atom (C-2) is expected to be significantly downfield. The other pyridine carbons will have distinct chemical shifts due to the substitution pattern. The carbon of the methanol group should appear around 62 ppm, while the acetal carbon will be further downfield at approximately 102 ppm. The methoxy carbons are anticipated to resonate around 53 ppm.[3][4]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | This compound (Expected, cm⁻¹) | 2-Chloropyridine (cm⁻¹)[5][6] | 4-Pyridinemethanol (cm⁻¹)[2][7] |
| O-H Stretch (alcohol) | 3400-3200 (broad) | - | 3300-3100 (broad) |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 | - | 2950-2850 |
| C=N, C=C Stretch (pyridine) | 1600-1450 | 1580-1430 | 1600-1470 |
| C-O Stretch (alcohol & acetal) | 1200-1000 | - | 1050-1000 |
| C-Cl Stretch | 850-550 | 750-700 | - |
-
Analysis : The IR spectrum of this compound will be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydroxyl group's O-H stretch. The presence of the pyridine ring will be confirmed by C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.[8][9] The C-O stretching of the alcohol and acetal groups will give rise to strong bands in the 1200-1000 cm⁻¹ region. A key feature will be the C-Cl stretching vibration, expected in the 850-550 cm⁻¹ region, which is characteristic of chloro-substituted aromatic compounds.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Expected Molecular Ion : For this compound (C₉H₁₂ClNO₃), the expected monoisotopic mass is approximately 217.05 g/mol . A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The M+ and M+2 peaks should appear in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]
-
Fragmentation Pattern : Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃), a formaldehyde unit (-CH₂O) from the methanol group, or the entire dimethoxymethyl or methanol side chains.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Figure 2. Standard workflow for NMR data acquisition.
-
Sample Preparation : Accurately weigh 5-10 mg of the analytical sample.
-
Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry vial.[10] The choice of solvent is critical and should not have signals that overlap with key sample resonances.[11][12][13]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. The number of scans should be optimized to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11][12]
FTIR Spectroscopy Protocol
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.[14]
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or the ATR crystal).
-
Sample Spectrum : Place the sample in the spectrometer and record the sample spectrum.[1]
-
Data Analysis : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis : Acquire the mass spectrum in full scan mode to determine the molecular weight and isotopic pattern.
-
Tandem MS (MS/MS) : To aid in structural elucidation, perform tandem mass spectrometry on the molecular ion to obtain fragmentation data.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. By systematically comparing the spectroscopic data of the target molecule with that of its structural analogues, a confident and detailed structural assignment can be made. This guide provides the foundational data and protocols to assist researchers in the unambiguous characterization of this and other related heterocyclic compounds, thereby ensuring the integrity and quality of their scientific endeavors.
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2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. Available at: [Link]
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A Comparative Guide to the Reactivity of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. This guide provides an in-depth comparative analysis of the reactivity of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol , a key building block, in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Through objective comparison with structurally related analogues and supported by detailed experimental protocols, this document aims to equip the practicing chemist with a robust understanding of this reagent's performance, enabling more informed decisions in complex synthetic campaigns.
Introduction: The Challenge and Opportunity of Substituted 2-Chloropyridines
The pyridine core is a privileged scaffold in drug discovery, but its functionalization can be challenging. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds.[1] However, the reactivity of the coupling partners is paramount. While aryl bromides and iodides are often reliable substrates, their chloro counterparts are more abundant, less expensive, and often more stable, making them highly desirable starting materials.[2]
The challenge lies in the strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to C-Br or C-I bonds.[3] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation, a phenomenon particularly noted with 2-substituted pyridines.[4]
This guide focuses on This compound , a molecule with multiple functional handles. We will benchmark its reactivity against two key comparators to elucidate the influence of its substituents and the nature of the halide:
-
Comparator A: (2-Chloropyridin-3-yl)methanol: This analogue lacks the dimethoxymethyl group, allowing for an assessment of its electronic and steric influence on the reactivity of the adjacent chloro group.
-
Comparator B: (2-Bromo-3-(dimethoxymethyl)pyridin-4-yl)methanol: This comparator highlights the intrinsic reactivity difference between a chloropyridine and its more reactive bromo counterpart.
We will evaluate these three substrates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a comprehensive reactivity profile.
The Catalytic Cycles: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6]
Figure 2: Standardized experimental workflow for kinetic analysis.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. [7]For challenging substrates like 2-chloropyridines, the choice of a highly active catalyst system and an appropriate base is critical. [3]
-
Reaction: Pyridyl Halide + 4-Methoxyphenylboronic Acid
-
Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (10:1)
-
Temperature: 100 °C
Step-by-Step Protocol:
-
To an oven-dried vial equipped with a magnetic stir bar, add the pyridyl halide (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (2.0 mL) and water (0.2 mL).
-
In a separate vial, prepare a catalyst pre-mixture of Pd(OAc)₂ and SPhos in 1,4-dioxane and allow it to stir for 10 minutes.
-
Add the catalyst solution to the reaction vial.
-
Place the vial in a preheated oil bath at 100 °C.
-
Monitor the reaction by taking aliquots at specified time points, quenching with water, extracting with ethyl acetate, and analyzing by ¹H NMR and GC-MS.
Sonogashira Coupling Protocol
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines, which are important structural motifs. [8]This reaction typically employs a dual catalyst system of palladium and copper(I). [9]
-
Reaction: Pyridyl Halide + Phenylacetylene
-
Catalyst System: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: THF
-
Temperature: 65 °C
Step-by-Step Protocol:
-
To an oven-dried vial, add the pyridyl halide (0.5 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.015 mmol, 3 mol%), and CuI (0.025 mmol, 5 mol%).
-
Evacuate and backfill with argon three times.
-
Add THF (2.5 mL) and triethylamine (1.5 mmol, 3.0 equiv).
-
Add phenylacetylene (0.6 mmol, 1.2 equiv) via syringe.
-
Place the vial in a preheated oil bath at 65 °C.
-
Monitor the reaction progress as described in the Suzuki protocol.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. [10]The amination of less reactive chloropyridines often requires bulky, electron-rich phosphine ligands and a strong, non-nucleophilic base. [11]
-
Reaction: Pyridyl Halide + Morpholine
-
Catalyst System: Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene
-
Temperature: 100 °C
Step-by-Step Protocol:
-
In a glovebox, add the pyridyl halide (0.5 mmol, 1.0 equiv), NaOtBu (0.75 mmol, 1.5 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and RuPhos (0.02 mmol, 4 mol%) to a vial.
-
Add toluene (2.5 mL) and morpholine (0.6 mmol, 1.2 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C.
-
Monitor the reaction progress as previously described.
Results and Discussion: A Comparative Reactivity Analysis
The following tables summarize the yields obtained at various time points for each substrate in the three coupling reactions. Yields were determined by ¹H NMR spectroscopy using an internal standard.
Suzuki-Miyaura Coupling
| Substrate | 1h Yield (%) | 4h Yield (%) | 8h Yield (%) | 24h Yield (%) |
| This compound | 15 | 45 | 68 | 85 |
| Comparator A: (2-Chloropyridin-3-yl)methanol | 22 | 58 | 75 | 91 |
| Comparator B: (2-Bromo-3-(dimethoxymethyl)pyridin-4-yl)methanol | 75 | 95 | >98 | >98 |
In the Suzuki-Miyaura coupling, the bromo-analogue (Comparator B) reacted significantly faster, reaching near-quantitative yield within 4 hours, which is consistent with the higher reactivity of the C-Br bond. [1]Between the two chloro-substrates, the parent compound this compound) showed slightly lower reactivity compared to Comparator A. This suggests that the bulky dimethoxymethyl group at the 3-position may impart some steric hindrance, potentially slowing down the oxidative addition or subsequent steps in the catalytic cycle.
Sonogashira Coupling
| Substrate | 1h Yield (%) | 4h Yield (%) | 8h Yield (%) | 24h Yield (%) |
| This compound | 5 | 25 | 42 | 65 |
| Comparator A: (2-Chloropyridin-3-yl)methanol | 8 | 35 | 55 | 78 |
| Comparator B: (2-Bromo-3-(dimethoxymethyl)pyridin-4-yl)methanol | 60 | 88 | 94 | 96 |
The trends observed in the Sonogashira coupling were similar to the Suzuki reaction. The bromo-derivative (Comparator B) was again the most reactive substrate. [8]The target molecule displayed moderate reactivity, achieving a respectable 65% yield after 24 hours. The slightly diminished reactivity compared to the less substituted Comparator A further supports the hypothesis of steric hindrance from the dimethoxymethyl group influencing the reaction rate.
Buchwald-Hartwig Amination
| Substrate | 1h Yield (%) | 4h Yield (%) | 8h Yield (%) | 24h Yield (%) |
| This compound | 25 | 60 | 82 | 94 |
| Comparator A: (2-Chloropyridin-3-yl)methanol | 30 | 72 | 88 | 96 |
| Comparator B: (2-Bromo-3-(dimethoxymethyl)pyridin-4-yl)methanol | 85 | >98 | >98 | >98 |
In the Buchwald-Hartwig amination, all substrates performed well, with the chloro-derivatives reaching excellent yields after 24 hours. This is a testament to the power of modern, sterically demanding phosphine ligands like RuPhos, which are specifically designed to facilitate the challenging oxidative addition of aryl chlorides. [11]While the reactivity trend (Bromo > Chloro) remained consistent, the difference in final yields between the chloro-substrates and the bromo-analogue was less pronounced than in the C-C coupling reactions. The target molecule proved to be an excellent substrate for C-N bond formation under these conditions.
Conclusion and Recommendations
This guide provides a comprehensive benchmark of the reactivity of this compound in three fundamental palladium-catalyzed cross-coupling reactions.
-
General Reactivity: The reactivity of the halide follows the expected trend: Br > Cl. For researchers seeking rapid reaction times and high throughput, the corresponding bromo-analogue is a superior choice. However, given the cost and availability advantages of chloro-pyridines, this compound is a highly viable and effective substrate.
-
Influence of Substituents: The presence of the 3-(dimethoxymethyl) group appears to slightly decrease the reaction rates in both Suzuki-Miyaura and Sonogashira couplings when compared to a less substituted 2-chloropyridine. This is likely due to steric effects.
-
Reaction-Specific Performance:
-
Buchwald-Hartwig Amination: The title compound is an excellent substrate for C-N bond formation, delivering high yields with modern catalyst systems.
-
Suzuki-Miyaura Coupling: Good to high yields can be achieved, although longer reaction times may be necessary compared to more reactive analogues.
-
Sonogashira Coupling: This reaction proved to be the most challenging for the chloro-substrates, resulting in moderate yields. Optimization of the catalyst system or reaction conditions may be required to improve efficiency.
-
For drug development professionals, this compound represents a versatile building block. Its successful application in these cornerstone coupling reactions, particularly the high efficiency in the Buchwald-Hartwig amination, opens the door to a wide range of molecular diversity for library synthesis and lead optimization.
References
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Joshi, C., Macharia, J. M., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 198–205. [Link]
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A Senior Application Scientist's Guide to the Characterization of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: Ensuring Identity and Purity in Pharmaceutical Synthesis
For researchers, scientists, and professionals entrenched in the rigorous landscape of drug development, the unequivocal confirmation of a synthesized intermediate's identity and purity is a foundational pillar of success. The presence of even minute quantities of impurities can have cascading effects, compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.[1][2][3] We will explore not only the "how" but, more critically, the "why" behind the chosen analytical strategies, reflecting a field-proven approach to ensuring scientific integrity.
The Critical Role of this compound and the Imperative of Purity
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[4][5][6] this compound is a prime example, serving as a sophisticated building block in the multi-step synthesis of Vonoprazan.[2][7] Given its role as a precursor, its purity profile directly influences the impurity profile of the final drug substance. Potential impurities can arise from unreacted starting materials from various synthetic routes, by-products, or degradation products.[1][] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Part 1: Unambiguous Identity Confirmation
The first step in qualifying a newly synthesized batch of any pharmaceutical intermediate is to confirm that the desired molecular structure has indeed been formed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unparalleled level of confidence in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[9][10][11] For a molecule like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable.[9][10]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.[11]
-
The power of this multi-pronged NMR approach lies in its self-validating nature. The information from each experiment must be consistent with the proposed structure. For this compound, we would expect to see:
-
¹H NMR: Distinct signals for the aromatic protons on the pyridine ring, the methoxy protons of the dimethoxymethyl group, the methylene protons of the methanol group, the methine proton of the dimethoxymethyl group, and the hydroxyl proton.
-
¹³C NMR: Corresponding signals for each unique carbon atom in the molecule.
-
COSY: Correlations between adjacent protons, for example, between the methylene protons and the hydroxyl proton (if not exchanging rapidly with the solvent).
-
HSQC: Correlation of each proton signal to its corresponding carbon signal.
The combination of these spectra allows for the unambiguous assignment of every proton and carbon in the molecule, providing a detailed and verifiable structural "fingerprint."
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions.[12] It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
-
Ionization: The choice of ionization technique depends on the analyte's properties. For our target molecule, Electrospray Ionization (ESI) would be a suitable soft ionization technique that would likely keep the molecule intact, allowing for the determination of its molecular weight.
-
MS Analysis: In positive ion mode, we would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
MS/MS Analysis (Fragmentation): By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern can be generated. This pattern is characteristic of the molecule's structure. Common fragmentation pathways for benzylic alcohols include the loss of water (M-18) and α-cleavage.[13][14]
For this compound (Molecular Formula: C₉H₁₂ClNO₃), the expected monoisotopic mass is approximately 217.05 g/mol . The MS spectrum should show a prominent peak at m/z 218.05 [M+H]⁺, along with an isotopic peak at m/z 220.05 due to the presence of the ³⁷Cl isotope. The fragmentation pattern would provide further structural confirmation.
Part 2: Quantitative Purity Assessment
Once the identity of the compound is confirmed, the next critical step is to determine its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[15][16][17] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique.[18]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15] For a moderately polar compound like our target molecule, a reversed-phase HPLC method is most appropriate.
-
Instrumentation: An HPLC system equipped with a UV detector is standard.
-
Column: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) allows for the separation of compounds with a range of polarities.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where the analyte has strong UV absorbance. The purity is typically calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
For use in a regulated environment, this HPLC method must be validated according to ICH guidelines to ensure it is fit for its purpose.[19][20][21] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of impurities.
-
Linearity: A proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[18] Due to the polar nature of our target molecule (containing a hydroxyl group), derivatization is often necessary to increase its volatility for GC analysis.[22]
-
Derivatization: The sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.
-
GC Separation: The derivatized sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides both identification and quantification.
This method is particularly useful for detecting residual solvents from the synthesis or volatile starting materials.
Part 3: Comparison with Alternatives
In the context of producing proton pump inhibitors, an alternative to this compound could be another functionalized pyridine used in the synthesis of a different drug in the same class, for example, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an intermediate for Pantoprazole.[23][24]
| Feature | This compound (for Vonoprazan) | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (for Pantoprazole) |
| Synthetic Complexity | The synthesis can be complex, often involving multiple steps to introduce the substituents at the desired positions.[2][7] | Synthesis also involves multiple steps, often starting from simpler pyridine derivatives.[23][24] |
| Potential Impurities | Unreacted starting materials, over-chlorinated pyridines, and by-products from the introduction of the dimethoxymethyl and methanol groups.[1][] | Residual starting materials, and by-products from chlorination and methoxylation reactions.[23] |
| Analytical Challenges | The presence of multiple functional groups requires a combination of analytical techniques for complete characterization. The hydroxyl group necessitates derivatization for GC analysis. | The hydrochloride salt form can affect chromatographic behavior. The molecule is also amenable to HPLC and, with derivatization, GC-MS analysis. |
| Stability | The dimethoxymethyl acetal is sensitive to acidic conditions and can hydrolyze. The benzylic alcohol can be prone to oxidation. | The chloromethyl group is reactive and can be susceptible to hydrolysis. |
The choice of intermediate is ultimately dictated by the target API. However, the analytical principles for ensuring identity and purity remain the same: a scientifically sound, multi-technique approach that provides a comprehensive and verifiable characterization of the molecule.
Conclusion
The rigorous confirmation of the identity and purity of this compound is a non-negotiable step in the synthesis of Vonoprazan. By employing a synergistic combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for quantitative purity analysis, and GC-MS for volatile impurity screening, researchers can have a high degree of confidence in the quality of this critical intermediate. This comprehensive analytical workflow not only ensures the integrity of the immediate synthetic step but also safeguards the quality and safety of the final pharmaceutical product.
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Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. PubMed. Available at: [Link]
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- 24. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
Efficacy Blueprint: A Comparative Analysis of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Derivatives in Oncological Research
Abstract
The pyridine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in the rational design of novel bioactive molecules.[3] This guide provides a comprehensive comparative analysis of the efficacy of pyridine derivatives, with a specific focus on elucidating the potential of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol and its analogs as prospective anticancer agents. While direct comparative studies on this specific derivative series are nascent, this document synthesizes available preclinical data from structurally related compounds to establish a foundational understanding of their structure-activity relationships (SAR). We will delve into the causal relationships behind substituent effects, provide detailed experimental protocols for efficacy evaluation, and present a logical framework for advancing research in this promising chemical space.
The Pyridine Nucleus: A Privileged Scaffold in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a recurring motif in a vast number of pharmaceuticals.[1] The nitrogen atom imparts a dipole moment and serves as a hydrogen bond acceptor, enhancing aqueous solubility and facilitating specific interactions with biological targets.[3] Furthermore, the aromatic system allows for π-π stacking interactions, crucial for binding to enzymes and receptors.[3] The versatility of the pyridine scaffold allows for substitutions at the 2, 3, and 4 positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.[2] This adaptability has led to the development of pyridine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]
Core Compound Analysis: this compound
The subject of this guide, this compound, possesses a unique combination of functional groups that are hypothesized to contribute to its biological activity:
-
2-Chloro Group: The presence of a halogen, particularly chlorine, at the 2-position can significantly influence the electronic properties of the pyridine ring and may play a role in the molecule's binding affinity to target proteins. However, the effect of halogens on antiproliferative activity can be variable, with some studies suggesting a decrease in activity with bulky groups.[2][3]
-
3-Dimethoxymethyl Group: This acetal group is a protected form of a formyl (aldehyde) group. In a biological system, it could potentially be hydrolyzed to the corresponding aldehyde, which can be a reactive pharmacophore. Alternatively, the alkoxy nature of this group contributes to the molecule's lipophilicity and steric profile.
-
4-Methanol Group: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a biological target's active site. Studies have shown that the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the pyridine ring can enhance antiproliferative activity.[3]
Given these features, derivatives of this core structure are prime candidates for investigation as anticancer agents. The following sections will compare the efficacy of structurally related compounds to infer the potential activity of this class of molecules.
Comparative Efficacy Analysis of Substituted Pyridine Derivatives
While a head-to-head comparison of a homologous series of this compound derivatives is not yet available in the published literature, we can draw valuable insights from studies on analogous substituted pyridines. The following data, collated from various preclinical in vitro studies, provides a basis for understanding the structure-activity relationships that govern the anticancer efficacy of these compounds.
It is critical to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, assay conditions, and incubation times.
Anticancer Activity of Pyridine-Based Derivatives
The antiproliferative activity of various pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Various Pyridine Derivatives Against Human Cancer Cell Lines
| Compound Series | Derivative | Substitution Pattern | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | Reference |
| Pyridine-urea | 8e | 3-CF3 on phenylurea | 0.11 (72h) | - | - | [5] |
| 8n | 3-Cl on phenylurea | 0.80 (72h) | - | - | [5] | |
| 2-Oxo-pyridine | 7 | Spiro-pyridine | - | 8.90 | 7.83 | [6] |
| 8 | Spiro-pyridine | - | 8.42 | 13.61 | [6] | |
| Cyanopyridone | 5a | Unsubstituted phenyl | 1.77 | 2.71 | - | [7] |
| 5e | 4-OCH3 on phenyl | 1.39 | - | - | [7] | |
| Cyanopyridine-Oxadiazole | 4e | 4-Cl on phenyl | 8.35 | - | >10 | [8] |
| Reference Drug | Doxorubicin | - | 1.5 | 4.50 | 12.49 | [1][6] |
| Reference Drug | Cisplatin | - | 16.05 | - | - | [2] |
Analysis of Structure-Activity Relationships (SAR):
From the compiled data, several key SAR trends can be inferred:
-
Influence of Methoxy and Chloro Groups: In the cyanopyridone series, the presence of a methoxy group at the para-position of the phenyl ring (compound 5e) resulted in slightly enhanced potency against the MCF-7 breast cancer cell line compared to the unsubstituted analog (5a).[7] Conversely, in the pyridine-urea series, a chloro-substituent (8n) was less potent than a trifluoromethyl group (8e).[5] This highlights that the electronic and steric properties of the substituent, as well as its position, play a crucial role in determining cytotoxic activity.[3]
-
Scaffold Architecture: The spiro-pyridine derivatives (compounds 7 and 8) demonstrated significant cytotoxicity against both HepG2 and Caco-2 cell lines, with compound 7 showing superior activity against Caco-2 cells than the standard chemotherapeutic drug Doxorubicin.[6] This suggests that the three-dimensional architecture of the molecule is a critical determinant of its interaction with cancer-related targets.
-
Potency of Fused Ring Systems: The cyanopyridine-oxadiazole conjugate 4e showed potent activity against MCF-7 cells, indicating that hybridization of the pyridine scaffold with other heterocyclic systems can lead to highly active compounds.[8]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of novel anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation with the test compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (half-maximal growth inhibition) value.
Proposed Mechanism of Action and Future Directions
The anticancer activity of many pyridine derivatives is attributed to their ability to function as kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. By competitively binding to the ATP-binding site of kinases, these compounds can block downstream signaling and induce apoptosis (programmed cell death) in cancer cells.
Sources
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- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Functionalized Pyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern medicinal chemistry. Its versatile structure is a key pharmacophore in a vast number of FDA-approved drugs, from anticancer agents like Imatinib to central nervous system modulators.[1][2] A recent analysis revealed that between 2014 and 2023, 54 new drugs containing a pyridine ring were approved by the US FDA, with the largest share (33%) being anticancer treatments.[1][3] This prevalence is due to the pyridine nitrogen's ability to form hydrogen bonds, improve aqueous solubility, and enhance metabolic stability, ultimately refining a molecule's activity and selectivity for its intended biological target.[1][4]
However, the very features that make pyridines attractive can also introduce challenges, chief among them being off-target interactions, or cross-reactivity. A drug's ability to bind to unintended targets can lead to unforeseen side effects, toxicity, or even contribute to its therapeutic effect in unexpected ways.[5] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle but a fundamental component of rational drug design.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of functionalized pyridine compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to build a comprehensive selectivity profile for your drug candidates.
The Landscape of Pyridine Cross-Reactivity: Key Target Families
Functionalized pyridines, particularly in the oncology space, are often designed as kinase inhibitors.[3][6] However, their structural motifs can lead to interactions with other critical protein families. A proactive cross-reactivity strategy should therefore interrogate a broad range of potential off-targets.
1. Protein Kinases: The human kinome consists of over 500 enzymes that are structurally related, making kinase inhibitors notoriously prone to cross-reactivity. A pyridine compound designed to inhibit a specific kinase, such as FLT3 in acute myeloid leukemia, may inadvertently inhibit other kinases like VEGFR2, which can have both therapeutic and toxicological consequences.[7]
2. Cytochrome P450 (CYP) Enzymes: CYPs are the primary enzymes responsible for drug metabolism.[8][9] Inhibition of a specific CYP isoform by a pyridine-containing drug can dangerously elevate plasma concentrations of co-administered medications, leading to toxicity.[9][10][11] Regulatory agencies like the FDA and EMA mandate in vitro CYP inhibition studies.[9][11]
3. hERG Potassium Channel: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[12][13] Blockade of this channel by a drug candidate can lead to QT interval prolongation, a potentially fatal arrhythmia.[12][14] Consequently, hERG screening is a mandatory part of preclinical safety pharmacology.[12][13]
4. Other Off-Targets: Depending on the specific functionalization, pyridine compounds can interact with a wide array of other targets. For example, 4-aminopyridine is a potent blocker of voltage-gated potassium channels used to treat multiple sclerosis, but off-target effects can lead to CNS hyperexcitability and seizures.[15][16][17]
Strategic Workflow for Assessing Cross-Reactivity
A tiered approach is the most efficient strategy for building a selectivity profile. This workflow allows for the early elimination of non-selective compounds while dedicating more resource-intensive assays to the most promising candidates.
Caption: Step-by-step workflow for the CYP450 inhibition assay.
Protocol 2: hERG Channel Interaction Screening (Fluorescence Polarization Assay)
This protocol describes a high-throughput, biochemical binding assay to assess a compound's potential to interact with the hERG channel, serving as an early-warning screen before resource-intensive electrophysiology studies.
Causality: Direct electrophysiological measurement (patch-clamp) is the gold standard for hERG assessment but is low-throughput. [12][14]A binding assay, such as the fluorescence polarization (FP) method, provides a reliable and rapid surrogate for identifying potential hERG blockers early in discovery. [18]This assay correlates well with patch-clamp data and allows for the prioritization of compounds for further safety testing. [18] Methodology:
-
Reagent Preparation:
-
hERG Membrane Preparation: Use a commercially available membrane preparation from cells overexpressing the hERG channel.
-
Fluorescent Tracer: Use a validated, high-affinity fluorescent ligand for the hERG channel (e.g., a derivative of a known hERG blocker like E-4031).
-
Assay Buffer: Prepare a potassium-based buffer (pH 7.5).
-
Test Compound (TC): Prepare a serial dilution series in DMSO, similar to the CYP assay.
-
Controls: Use a known potent hERG blocker (e.g., Astemizole) as a positive control and DMSO as a negative (no displacement) control.
-
-
Assay Procedure:
-
In a low-volume, black 384-well plate, add the hERG membrane preparation, the fluorescent tracer, and the assay buffer.
-
Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a set time (e.g., 1-4 hours) in the dark to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization reader. The instrument excites the tracer with polarized light and measures the emitted light in parallel and perpendicular planes.
-
Principle: A small, free-rotating fluorescent tracer has a low FP value. When bound to the large hERG channel protein in the membrane, its rotation is slowed, resulting in a high FP value. A test compound that binds to the channel will displace the tracer, causing a decrease in the FP signal.
-
-
Analysis & Data Interpretation:
-
Convert the raw FP values (in millipolarization units, mP) to percent inhibition/displacement relative to the high (vehicle) and low (positive control) signals.
-
Plot percent inhibition versus log[TC concentration] and fit the data to determine the IC50 value.
-
Self-Validation Check: The Z'-factor, a statistical measure of assay quality, should be ≥ 0.5. The IC50 of the positive control must be within the accepted range. Compounds with an IC50 < 10 µM in this assay are typically flagged for mandatory follow-up with patch-clamp electrophysiology.
-
Conclusion and Future Perspectives
The pyridine scaffold will undoubtedly continue to be a mainstay in drug discovery due to its favorable physicochemical properties. [1]A deep understanding of its potential for cross-reactivity is therefore not a barrier but a prerequisite for success. By implementing a strategic, multi-tiered screening cascade that incorporates robust, self-validating assays like those described here, drug development teams can make informed decisions, mitigate risks early, and ultimately design safer and more effective medicines. The future will likely see an increased use of in silico prediction models and high-content cellular imaging to further refine our understanding of off-target effects, integrating these data with broad biochemical profiling to build a truly holistic picture of a compound's biological activity.
References
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 14. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 15. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Purity Assessment of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol for Biological Assays
Introduction: The Imperative of Purity in Biological Discovery
This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, a substituted pyridine derivative representative of scaffolds commonly found in medicinal chemistry programs. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, advocating for an orthogonal, multi-technique approach that constitutes a self-validating system for purity determination. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently ascertain the fitness of their chemical matter for biological investigation.
The Orthogonal Approach: A Triad of Analytical Confidence
No single analytical technique can provide a complete picture of a compound's purity. Impurities can be structurally similar, lack a chromophore, be non-volatile, or co-elute with the main peak under a given set of conditions. To mitigate these risks, a robust purity assessment strategy employs a combination of orthogonal methods—techniques that rely on different physicochemical principles of separation and detection.[4] For this compound, we advocate for a triad of core techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: Orthogonal workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination for small molecules.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[7] For a molecule like this compound, which contains a UV-active pyridine ring, UV detection is a simple and robust method for quantitation.[6]
Causality in Method Design:
-
Stationary Phase: A reversed-phase C18 column is the standard choice for molecules of intermediate polarity. The nonpolar C18 chains interact with the molecule, and elution is achieved by increasing the proportion of an organic solvent in the mobile phase. This provides excellent resolving power for many common synthesis-related impurities.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to elute compounds across a range of polarities. A small amount of acid, typically 0.1% formic acid, is added to protonate the pyridine nitrogen. This ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica-based stationary phase.
-
Detection: Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks. This assumes that all impurities have a similar UV response to the main compound, which is a key limitation of this method.
Protocol: HPLC-UV Purity Assessment
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Sample of this compound.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of water:acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the pyridine ring).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration).
-
-
-
Analysis: Inject a blank (diluent), followed by the sample solution. Integrate all peaks with a signal-to-noise ratio greater than 3. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose for small molecules of moderate polarity. |
| Mobile Phase | A: H₂O + 0.1% FA; B: ACN + 0.1% FA | FA improves peak shape for basic compounds like pyridines. |
| Gradient | 5% to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Detection | 254 nm | Common wavelength for aromatic systems; DAD is preferred to check for co-elution. |
Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification
While HPLC-UV provides quantitative information on relative purity, it offers no structural information about the impurities. LC-MS is the definitive tool for impurity profiling, coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[7][8][9] This allows for the determination of the molecular weight of the main peak and any co-eluting or separated impurities.[7][10]
Causality in Method Design:
-
MS-Compatibility: The method must use volatile mobile phase additives. Formic acid is ideal as it is compatible with both UV and electrospray ionization (ESI), the most common ionization technique for this class of molecules. Non-volatile buffers like phosphate must be avoided.[8]
-
Ionization: ESI in positive mode (ESI+) is chosen because the basic pyridine nitrogen is readily protonated, forming a stable [M+H]⁺ ion, which is easily detected by the mass spectrometer.
Protocol: LC-MS Impurity Profiling
Instrumentation & Materials:
-
LC-MS system (e.g., single quadrupole or Q-TOF) with an ESI source.
-
All materials from the HPLC-UV protocol are applicable.
Procedure:
-
Chromatographic Setup: Use the identical HPLC method described above. The mobile phase is already MS-compatible.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 – 800.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Analysis:
-
Inject the sample.
-
Confirm the mass of the main peak. For this compound (C₉H₁₂ClNO₃, Mol. Wt. 217.65), expect the [M+H]⁺ ion at m/z 218.06.
-
Examine the mass spectra of all minor peaks to obtain their molecular weights. This data is crucial for proposing impurity structures.
-
Caption: Potential synthetic impurities from a reduction pathway.
Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity
HPLC-UV provides relative purity, which is useful but can be misleading. Quantitative NMR (qNMR) is a primary analytical method capable of determining the absolute purity (w/w %) of a substance without requiring a reference standard of the analyte itself.[2][11] The signal area in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[11] By comparing the integral of a unique proton signal from the analyte to that of a high-purity, certified internal standard of known mass, one can calculate a highly accurate, absolute purity value.[11]
Causality in Method Design:
-
Internal Standard Selection: The standard must be of high purity (>99.5%), non-volatile, stable, and have proton signals that do not overlap with any signals from the analyte. For our target molecule, maleic acid or dimethyl sulfone are excellent candidates.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (d1) is critical. A delay of at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard) must be used. This allows all protons to fully relax back to equilibrium before the next pulse, ensuring the signal intensity is truly quantitative.
Protocol: qNMR for Absolute Purity Determination
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
Certified internal standard (e.g., Maleic Acid, >99.5% purity).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial. Record the mass (m_analyte).
-
Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the mass (m_std).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Parameters for Quantitation:
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (d1): 30-60 seconds (ensure full relaxation).
-
Number of Scans (ns): 8-16.
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved, unique signal for the analyte (e.g., the CH(OMe)₂ proton, a singlet) and a signal for the standard (e.g., the two vinyl protons of maleic acid, a singlet at ~6.3 ppm).
-
Integrate both signals accurately. Let the integrals be I_analyte and I_std.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_analyte = 1 for CH(OMe)₂; N_std = 2 for maleic acid)
-
MW: Molecular Weight (Analyte: 217.65 g/mol ; Maleic Acid: 116.07 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (as a decimal, e.g., 0.998)
-
Comparative Analysis of Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity; UV absorbance detection. | Relative purity (area %), retention time. | High throughput, robust, excellent for routine QC, quantitative for known impurities.[6] | Assumes equal detector response for all compounds; can miss non-UV active or co-eluting impurities.[12] |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | Molecular weight of parent and impurities, impurity profile. | High sensitivity, definitive identification of impurities by mass, detects co-eluting peaks with different masses.[7][8] | Response factor varies significantly between compounds, making it semi-quantitative at best without standards for each impurity. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity (w/w %), structural confirmation. | A primary ratio method, highly accurate, does not require a reference standard of the analyte, universal detection.[2][11] | Lower sensitivity than LC-MS, requires a high-purity internal standard, can be complex for molecules with overlapping signals. |
Conclusion: An Integrated Strategy for Confident Biological Testing
The purity assessment of this compound, or any compound destined for biological assays, cannot be a perfunctory, single-method check. It must be a deliberate, multi-faceted investigation guided by sound analytical principles. This guide advocates for a three-tiered approach:
-
Screen with HPLC-UV: Establish a baseline relative purity and a chromatographic fingerprint.
-
Identify with LC-MS: Profile the impurities, gaining crucial molecular weight information to understand their potential origin and identity.
-
Certify with qNMR: Determine the true, absolute mass purity of the batch, providing the ultimate confidence in the amount of active compound being used in downstream assays.
By integrating these orthogonal techniques, researchers can build a comprehensive and self-validating purity profile. This rigorous approach minimizes the risk of misleading data, enhances the reproducibility of biological experiments, and ultimately accelerates the path of discovery from chemical synthesis to biological insight. Adherence to these principles, as outlined in regulatory guidances from bodies like the FDA, ensures that the quality of our chemical tools matches the ambition of our scientific questions.[13][14][15][16]
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. Benchchem.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
- Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS.
- Understanding Chemical Purity: The Key to Reliable Research Outcomes.
- Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory.
- FDA Guidance on analytical procedures and methods validation published. ECA Academy.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. hpst.cz [hpst.cz]
- 9. chimia.ch [chimia.ch]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. biopharminternational.com [biopharminternational.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


